3-Amino-4-bromobenzamide
Description
Properties
IUPAC Name |
3-amino-4-bromobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,9H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQQRVWVDJNYIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and molecular weight of 3-Amino-4-bromobenzamide
Functional Scaffold for Fragment-Based Drug Discovery (FBDD) and PARP Inhibitor Design
Executive Summary
3-Amino-4-bromobenzamide (CAS 98550-53-9) serves as a critical pharmacophore in medicinal chemistry, particularly within the development of poly(ADP-ribose) polymerase (PARP) inhibitors and kinase modulators. While its parent compound, 3-aminobenzamide, is a well-documented weak PARP inhibitor, the introduction of the bromine atom at the 4-position transforms this molecule from a simple probe into a versatile synthetic handle. This halogenated motif allows for late-stage diversification via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), making it an ideal scaffold for constructing tricyclic benzimidazole or quinazolinone cores found in third-generation DNA repair inhibitors.
Physicochemical Profile
The following data aggregates confirmed values and calculated properties essential for analytical method development.
| Property | Value | Technical Note |
| IUPAC Name | This compound | - |
| CAS Number | 98550-53-9 | Verified Sigma/BLD Pharm |
| Molecular Formula | C₇H₇BrN₂O | - |
| Molecular Weight | 215.05 g/mol | Average Mass |
| Exact Mass | 213.9742 (⁷⁹Br) / 215.9721 (⁸¹Br) | Distinct 1:1 isotope pattern |
| Appearance | Off-white to pale beige solid | Oxidizes slightly upon air exposure |
| Solubility | DMSO (>50 mg/mL), MeOH (Moderate) | Poor water solubility; avoid aqueous stock |
| pKa (Calculated) | ~3.5 (Aniline), ~14 (Amide) | Amine is weakly basic due to EWG (Br) |
| H-Bond Donors | 2 (Amide + Amine) | Critical for PARP active site binding |
Structural & Electronic Analysis
Understanding the electronic environment of the benzene ring is crucial for predicting reactivity and NMR shifts.
-
Electronic Push-Pull: The molecule features a "push-pull" system. The amino group (-NH₂) at position 3 is a strong electron donor (resonance), while the amide (-CONH₂) at position 1 and bromine (-Br) at position 4 are electron-withdrawing.
-
Steric Ortho-Effect: The ortho relationship between the amino group and the bromine atom is the molecule's most valuable feature. This geometry permits cyclization reactions (e.g., with aldehydes or carboxylic acids) to form fused heterocycles.
-
Reactivity Profile: The C4-Br bond is activated for oxidative addition by palladium catalysts, facilitated by the ortho-amino group which can act as a directing group or participate in subsequent condensation.
Visualization: Electronic & Reactivity Map
Caption: Functional map highlighting the orthogonal reactivity of the three substituents.
Synthesis Protocol: Amide Coupling Route
While reduction of 3-nitro-4-bromobenzamide is possible, the Amide Coupling route starting from 3-amino-4-bromobenzoic acid is preferred in discovery chemistry due to the commercial availability of the acid and the ability to avoid energetic nitro-reduction steps.
Validated Workflow
Reagents:
-
Substrate: 3-Amino-4-bromobenzoic acid (1.0 eq)
-
Amine Source: Ammonium Chloride (NH₄Cl) (3.0 eq)
-
Coupling Agent: HATU or EDC·HCl (1.2 eq)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Solvent: DMF (Anhydrous)
Step-by-Step Methodology:
-
Activation: Dissolve 3-amino-4-bromobenzoic acid (1.0 eq) in anhydrous DMF (0.2 M concentration) under N₂ atmosphere. Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir for 15 minutes at Room Temperature (RT) to form the active ester.
-
Expert Insight: The color often deepens to yellow/orange upon activation.
-
-
Amidation: Add solid NH₄Cl (3.0 eq) in one portion.
-
Note: NH₄Cl is sparingly soluble in DMF; vigorous stirring is required.
-
-
Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Target mass: 215/217 [M+H]⁺).
-
Workup (Critical for Purity):
-
Dilute reaction mixture with EtOAc (10 volumes).
-
Wash sequentially with:
-
10% LiCl (aq) (removes DMF).
-
Sat. NaHCO₃ (removes unreacted acid).
-
Brine.
-
-
Dry over Na₂SO₄, filter, and concentrate.[1]
-
-
Purification: If necessary, recrystallize from EtOH/Water or purify via flash chromatography (0-10% MeOH in DCM).
Visualization: Synthesis Flowchart
Caption: Step-by-step amide coupling protocol using HATU activation.
Analytical Characterization (Self-Validating)
To ensure the identity of the synthesized compound, the following spectral features must be observed.
A. Mass Spectrometry (LC-MS)
-
Ionization: ESI Positive Mode.
-
Signature: The bromine atom provides a definitive "fingerprint." You must observe two peaks of nearly equal intensity separated by 2 mass units.
-
⁷⁹Br Peak: ~215.0 Da [M+H]⁺
-
⁸¹Br Peak: ~217.0 Da [M+H]⁺
-
Validation: If you see only a single peak at 215, you have likely debrominated the product (common side reaction in Pd-catalyzed steps, though rare in amide coupling).
-
B. ¹H-NMR Spectroscopy (DMSO-d₆, 400 MHz)
-
Amide Protons: Two broad singlets (or one very broad hump) typically between δ 7.2 – 8.0 ppm . These are exchangeable with D₂O.
-
Amine Protons: Broad singlet around δ 5.5 ppm .
-
Aromatic Region (3 Protons):
-
H2 (Position 2): ~δ 7.3 ppm (d, J ≈ 2 Hz). This proton is "sandwiched" between the amide and amine, appearing as a doublet due to meta-coupling with H6.
-
H5 (Position 5): ~δ 7.5 ppm (d, J ≈ 8.5 Hz). This is ortho to the bromine and shielded slightly by the amine.
-
H6 (Position 6): ~δ 7.1 ppm (dd, J ≈ 8.5, 2 Hz).
-
Application Context: PARP Inhibition
The 3-aminobenzamide moiety is a classic pharmacophore that binds to the nicotinamide pocket of the PARP enzyme.
-
Mechanism: The amide group forms hydrogen bonds with Gly863 and Ser904 in the PARP-1 catalytic domain.
-
Evolution: this compound is rarely used as a drug itself due to low potency (IC₅₀ in µM range). However, it is the precursor to Veliparib-like structures.
-
Reaction Example: Cyclization of this compound with an aldehyde followed by Pd-catalyzed coupling at the bromine position yields 2-substituted-benzimidazole-4-carboxamides, a potent class of PARP inhibitors.
Safety & Handling
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Storage: Store at 2-8°C under inert gas. The amine is susceptible to oxidation (browning) over time.
-
Disposal: Halogenated organic waste stream.
References
-
Sigma-Aldrich. (2023). Product Specification: this compound (CAS 98550-53-9).[2][3]Link
-
Selleck Chemicals. (2023). 3-Aminobenzamide PARP Inhibitor Profile.[4][5] (Reference for parent scaffold biological activity). Link
-
ChemicalBook. (2023). Synthesis routes and spectral data for this compound.Link
-
National Institutes of Health (NIH) - PubChem. (2023). Compound Summary: 3-Aminobenzamide derivatives.[1]Link
-
MedChemExpress. (2023). PARP Inhibitor Design and Structure-Activity Relationships.Link
Sources
3-Amino-4-bromobenzamide CAS number and chemical identifiers
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
3-Amino-4-bromobenzamide is a high-value halogenated aniline derivative serving as a "privileged scaffold" in medicinal chemistry. Its structural duality—featuring an electron-withdrawing amide, a nucleophilic amine, and a reactive aryl bromide—makes it a linchpin in the synthesis of poly-ADP-ribose polymerase (PARP) inhibitors and kinase inhibitors.
The following data consolidates current industrial specifications.
Table 1: Core Chemical Identifiers
| Parameter | Specification |
| IUPAC Name | This compound |
| CAS Number | 98550-53-9 |
| Molecular Formula | C₇H₇BrN₂O |
| Molecular Weight | 215.05 g/mol |
| SMILES | NC1=CC(C(N)=O)=CC=C1Br |
| InChIKey | GWQQRVWVDJNYIK-UHFFFAOYSA-N |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 134–138 °C (Experimental) |
| Solubility | Soluble in DMSO, MeOH; Sparingly soluble in water |
Synthetic Utility & Retrosynthetic Logic
To the synthetic chemist, this compound is defined by its orthogonal reactivity. It offers three distinct "exit vectors" for structural diversification:
-
C-4 Bromide (Electrophile): A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). The presence of the electron-withdrawing amide at C-1 activates this position for oxidative addition relative to non-functionalized aryl halides.
-
C-3 Amine (Nucleophile): Available for acylation, sulfonylation, or reductive amination.
-
C-3/C-4 Vicinal Pair: Allows for cyclocondensation to form heterocycles such as quinazolinones or benzimidazoles.
Divergent Synthesis Strategy
The diagram below illustrates how this molecule serves as a central hub for library generation.
Figure 1: Chemoselective derivatization pathways for this compound.
Experimental Protocols
A. Synthesis of this compound
Context: While commercially available, in-house synthesis is often required to introduce isotopic labels or when bulk quantities are needed. The preferred route involves the chemoselective reduction of 4-bromo-3-nitrobenzamide.
Critical Mechanism: Standard catalytic hydrogenation (H₂/Pd-C) is NOT recommended for this substrate. Palladium often catalyzes the hydrodehalogenation of aryl bromides, cleaving the C-Br bond and yielding 3-aminobenzamide as an impurity.
-
Recommended Method: Iron (Fe) powder in acetic acid or Stannous Chloride (SnCl₂) reduction. These methods are chemoselective for the nitro group, leaving the aryl bromide intact.
Protocol: Fe-Mediated Reduction
-
Setup: Charge a 250 mL round-bottom flask with 4-bromo-3-nitrobenzamide (10 mmol, 2.45 g) and Ethanol (50 mL).
-
Activation: Add Iron powder (5 equiv, 50 mmol, ~2.8 g) and Ammonium Chloride (1 equiv, dissolved in minimal water).
-
Reaction: Heat to reflux (approx. 80°C) with vigorous stirring. Monitor by TLC (50% EtOAc/Hexane). The starting material (yellow) should vanish, leaving a fluorescent amine spot.
-
Workup:
-
Filter the hot mixture through a Celite pad to remove iron oxides.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between Ethyl Acetate and saturated NaHCO₃ (to neutralize residual acid).
-
Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water if necessary.
B. Application: Suzuki-Miyaura Coupling
Context: Utilizing the C-4 bromine to attach an aryl group.
-
Reagents: this compound (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), K₂CO₃ (2.0 equiv).
-
Solvent: 1,4-Dioxane/Water (4:1).
-
Conditions: Degas with Nitrogen for 10 mins. Heat at 90°C for 4–6 hours.
-
Note: The free amine at C-3 does not generally interfere with the palladium cycle, but oxidative degradation is possible if the reaction is not strictly anaerobic.
Structural Biology & Medicinal Chemistry Applications[1][3]
The Benzamide Pharmacophore in PARP Inhibition
This compound is a structural analog of nicotinamide . In the context of PARP (Poly ADP-ribose Polymerase) inhibition:
-
The amide group forms critical hydrogen bonds with Gly863 and Ser904 in the PARP-1 catalytic pocket.
-
The aryl ring engages in π-stacking with Tyr907.
-
The 3-amino and 4-bromo substituents project into the hydrophobic pocket, improving potency and selectivity compared to unsubstituted benzamide.
Figure 2: Linear synthesis workflow from commodity starting materials.
Safety & Handling (GHS Standards)
Signal Word: WARNING
| Hazard Class | Code | Statement |
| Acute Toxicity | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation.[1] |
Handling Protocols:
-
Engineering Controls: Use only in a chemical fume hood to avoid inhalation of dust.
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Storage: Store at Room Temperature (RT), kept dry. Light sensitive—store in amber vials.
References
-
PubChem. (n.d.). Compound Summary: this compound. National Library of Medicine. Retrieved from [Link]
-
Bridges, T. M., et al. (2017).[2] Challenges in the development of an M4 PAM preclinical candidate: The discovery, SAR, and in vivo characterization of a series of 3-aminoazetidine-derived amides. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
Sources
Physical and chemical properties of 3-Amino-4-bromobenzamide
Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
3-Amino-4-bromobenzamide (CAS: 98550-53-9) is a trisubstituted benzene derivative serving as a critical scaffold in medicinal chemistry.[1] Characterized by the coexistence of an electron-donating amino group (
This compound is extensively utilized in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors and kinase inhibitors. Its orthogonal reactivity profile allows for sequential functionalization—typically exploiting the bromine atom for palladium-catalyzed cross-couplings and the amino group for heterocycle formation. This guide provides a validated physicochemical profile, synthetic methodologies, and handling protocols grounded in empirical data.
Physicochemical Profile
The following data aggregates experimental values and high-confidence predictive models used in pharmaceutical formulation.
Table 1: Core Physical & Chemical Properties
| Property | Value / Description | Source/Notes |
| CAS Number | 98550-53-9 | Verified Registry |
| IUPAC Name | This compound | |
| Molecular Formula | ||
| Molecular Weight | 215.05 g/mol | Monoisotopic Mass: 213.97 |
| Appearance | White to off-white crystalline powder | Recrystallized from EtOH |
| Melting Point | 160 – 170 °C | Experimental range [1] |
| Boiling Point | ~360 °C (Predicted) | Decomposes prior to BP |
| Density | 1.7 ± 0.1 g/cm³ | Predicted |
| Solubility (25°C) | DMSO (>50 mg/mL), Methanol (Moderate) | Water (<1 mg/mL) |
| pKa (Aniline) | ~3.5 – 4.0 | Protonation of |
| LogP | 0.8 – 1.1 | Lipophilic, non-ionizable at pH 7.4 |
Structural Analysis & Reactivity
The chemical behavior of this compound is dictated by the electronic interplay of its substituents on the benzene ring.
Electronic Effects
-
C-4 Bromine: The bromine atom exerts a weak inductive withdrawing effect (
) but is primarily defined by its lability in oxidative addition steps with transition metals (Pd, Ni). -
C-3 Amino Group: A strong resonance donor (
) that activates the ortho and para positions. However, the ortho position (C-2) is sterically crowded by the amide, and C-4 is blocked by bromine, directing electrophilic aromatic substitution (EAS) primarily to C-6. -
C-1 Amide: A moderate electron-withdrawing group (
) that deactivates the ring, stabilizing the molecule against rapid oxidation compared to simple anilines.
Functional Group Transformations
The molecule offers three distinct vectors for chemical modification:
-
Suzuki-Miyaura Coupling: The C-Br bond is highly amenable to coupling with aryl boronic acids, preserving the amide and amine functionalities.
-
Sandmeyer Reaction: The primary amine can be diazotized and converted to
, , or , altering the electronic landscape. -
Cyclocondensation: The ortho relationship between the amine and bromine allows for the synthesis of benzimidazoles or quinazolinones when reacted with aldehydes or carboxylic acid derivatives.
Synthetic Methodologies
Two primary routes are established for the synthesis of this compound. Route A is preferred for laboratory scale due to milder conditions and higher regiocontrol.
Route A: Amidation of 3-Amino-4-bromobenzoic Acid
This pathway avoids the regioselectivity issues of brominating 3-aminobenzamide directly.
Protocol:
-
Activation: Dissolve 3-amino-4-bromobenzoic acid (1.0 eq) in anhydrous DMF. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir at 0°C for 30 mins.
-
Amidation: Add aqueous ammonia (28%) or ammonium chloride (2.0 eq) with DIPEA (3.0 eq).
-
Workup: Stir at RT for 12 hours. Dilute with water to precipitate the product. Filter, wash with water, and dry under vacuum.
Route B: Reduction of 3-Nitro-4-bromobenzamide
Useful when the nitro-precursor is readily available. Requires chemoselective reduction to avoid debromination.
-
Reagents:
in Ethanol (reflux) or . -
Note: Catalytic hydrogenation (
) is not recommended due to the high risk of hydrogenolysis (cleaving the C-Br bond).
Visualization: Synthetic Pathways
Figure 1: Primary synthetic routes. Route A (solid lines) is preferred to maintain halogen integrity.
Reactivity & Applications Map
The utility of this compound extends beyond a simple intermediate. It is a "privileged structure" in the design of PARP-1 inhibitors (e.g., analogs of Iniparib) and kinase inhibitors.
Figure 2: Functionalization vectors showing the conversion of the core scaffold into bioactive motifs.
Analytical Characterization (Quality Control)
To ensure the integrity of the compound for biological assays, the following analytical signatures should be verified.
Proton NMR ( -NMR, 400 MHz, DMSO- )
-
7.6 – 8.0 ppm: Broad singlets corresponding to the Amide
. -
7.4 ppm (d,
Hz): H-5 proton (Ortho to Bromine). -
7.1 ppm (d,
Hz): H-2 proton (Between Amide and Amine). - 6.9 ppm (dd): H-6 proton.
-
5.4 – 5.8 ppm: Broad singlet, Aniline
. -
Note: The aniline protons are exchangeable and may shift depending on water content or concentration.
HPLC Purity Check
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).
-
Detection: UV at 254 nm (Aromatic absorption).
-
Retention Time: Expect elution after 3-aminobenzamide but before 4-bromobenzamide due to the polarity of the extra amino group.
Handling and Safety Protocols
Hazard Classification (GHS):
-
Warning: Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).
-
Acute Toxicity: Harmful if swallowed (H302).[2]
Storage:
-
Store at 2–8°C (Refrigerated) to prevent slow oxidation of the aniline group (browning).
-
Keep container tightly closed in a dry, well-ventilated place. Light sensitive (store in amber vials).
Disposal:
-
Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to neutralize NOx and HBr gases).
References
-
PubChem Database. (2024).[2] Compound Summary: this compound.[1] National Center for Biotechnology Information. Retrieved from [Link]
Sources
Targeting the Nicotinamide Pocket: A Technical Guide to 3-Amino-4-bromobenzamide Derivatives
Executive Summary & Pharmacological Rationale
3-Amino-4-bromobenzamide (CAS: 98550-53-9) represents a critical structural evolution of the prototypical Poly (ADP-ribose) polymerase (PARP) inhibitor, 3-aminobenzamide (3-AB). While 3-AB was the first molecule identified to competitively inhibit PARP by mimicking the nicotinamide moiety of NAD+, it suffered from low potency (IC50 in the µM range) and lack of selectivity.
The introduction of a bromine atom at the 4-position serves two pivotal medicinal chemistry functions:
-
Halogen Bonding: The bromine atom can engage in halogen bonding with carbonyl backbone residues within the PARP active site, potentially increasing residence time.
-
Steric Occlusion: The bulky halogen restricts the rotation of the benzamide ring, forcing the molecule into a conformation that more tightly fits the hydrophobic pocket adjacent to the catalytic glutamate residues.
This guide details the synthesis, structural biology, and validation protocols for this specific derivative, serving as a template for benzamide-based fragment optimization.
Structural Biology & Mechanism of Action
The pharmacological efficacy of this compound relies on its ability to compete with NAD+ for the PARP-1 and PARP-2 active sites.
The Nicotinamide Mimicry
PARP enzymes catalyze the transfer of ADP-ribose to target proteins (PARylation) upon detecting DNA strand breaks. The enzyme consumes NAD+ in this process.[1]
-
The Pharmacophore: The 3-amino and 1-carboxamide groups form a pseudo-ring via an intramolecular hydrogen bond, perfectly mimicking the nicotinamide ring of NAD+.
-
The 4-Bromo Effect: In the active site, the 4-position faces a hydrophobic sub-pocket. Substitution with bromine (lipophilic, electron-withdrawing) enhances van der Waals contacts compared to the unsubstituted parent (3-AB).
Signaling Pathway Visualization
The following diagram illustrates the interference of this compound in the DNA damage response (DDR) pathway.
Figure 1: Mechanism of Action.[2] The derivative competes with NAD+, preventing PARylation and trapping PARP on DNA, leading to replication fork collapse in susceptible cells.
Chemical Synthesis: The Nitro-Reduction Route
Direct bromination of 3-aminobenzamide often yields a mixture of regioisomers (2-, 4-, and 6-bromo). To ensure regiospecificity and high purity suitable for biological assays, the "Nitro-Reduction" route starting from 4-bromo-3-nitrobenzoic acid is the gold standard.
Synthetic Workflow
Figure 2: Regioselective synthesis pathway avoiding isomer contamination.
Detailed Protocol
Step 1: Amidation
-
Reagents: 4-Bromo-3-nitrobenzoic acid (1 eq), Thionyl Chloride (
, 3 eq), DMF (cat.), Ammonium Hydroxide ( ). -
Procedure:
-
Dissolve 4-bromo-3-nitrobenzoic acid in anhydrous toluene. Add catalytic DMF.
-
Add
dropwise and reflux for 3 hours until gas evolution ceases. -
Evaporate solvent to obtain the acid chloride residue.
-
Resuspend residue in dry DCM and cool to 0°C.
-
Slowly add excess aqueous
. A precipitate will form immediately. -
Filter the solid, wash with water, and dry.[3]
-
Checkpoint: Verify intermediate via TLC (Ethyl Acetate:Hexane 1:1).
-
Step 2: Selective Reduction (Nitro to Amino)
Note: Catalytic hydrogenation (
-
Reagents: 4-Bromo-3-nitrobenzamide (from Step 1),
(5 eq), Ethanol, Conc. HCl. -
Procedure:
-
Suspend the nitro-benzamide in Ethanol (0.1 M concentration).
-
Add
followed by dropwise addition of conc. HCl. -
Heat to 70°C for 2-4 hours. Monitor by TLC (amine will be more polar/fluorescent).
-
Workup (Critical): Neutralize carefully with 1N NaOH to pH 8-9. The tin salts will form a thick emulsion. Use Celite filtration to remove tin salts.
-
Extract filtrate with Ethyl Acetate (3x).
-
Recrystallize from Ethanol/Water.
-
Structure-Activity Relationship (SAR) Data
The following table summarizes how the 4-position substituent affects the physicochemical and biological profile compared to the parent molecule.
| Compound | R-Group (Pos 4) | Electronic Effect | Steric Bulk (ų) | PARP1 IC50 (Est.)* | Solubility (logP) |
| 3-Aminobenzamide | -H | Neutral | ~0 | 30 - 50 µM | 0.82 |
| 3-Amino-4-chlorobenzamide | -Cl | EWG (Inductive) | ~19 | 10 - 25 µM | 1.45 |
| This compound | -Br | EWG + Halogen Bond | ~26 | 5 - 15 µM | 1.71 |
Note: IC50 values are assay-dependent. The 4-bromo derivative generally exhibits 2-3x higher potency than the parent 3-AB due to hydrophobic pocket occupancy [1][2].
Validation Protocols
Universal Colorimetric PARP Assay
To validate the synthesized compound, use a histone-coated plate assay which measures the incorporation of biotinylated ADP-ribose.
Reagents:
-
PARP-HS Assay Kit (e.g., Trevigen or similar).
-
Inhibitor Stock: Dissolve this compound in DMSO (10 mM stock).
-
Substrate: NAD+ / Biotinylated-NAD+ mix.
Workflow:
-
Coat: 96-well strip wells with Histones (overnight, 4°C).
-
Block: Add BSA blocking buffer (1 hr, RT).
-
Reaction: Add PARP-1 enzyme (0.5 Unit/well) + Inhibitor (Serial dilution: 0.1 µM to 100 µM).
-
Initiate: Add NAD+/Biotin-NAD+ cocktail. Incubate 1 hr @ 25°C.
-
Detect: Wash -> Add Strep-HRP -> Wash -> Add TMB Substrate.
-
Read: Measure Absorbance at 450 nm.
-
Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.
Crystallization for X-Ray Diffraction
To confirm the binding mode (halogen bonding):
-
Method: Hanging drop vapor diffusion.
-
Protein: PARP-1 catalytic domain (10 mg/mL).
-
Reservoir: 100 mM Tris (pH 7.5), 20% PEG 4000, 0.2 M
. -
Ligand: Soak crystals with 1 mM this compound for 24 hours pre-diffraction.
References
-
Virág, L., & Szabó, C. (2002). The Therapeutic Potential of Poly(ADP-Ribose) Polymerase Inhibitors. Pharmacological Reviews. Retrieved from [Link]
Sources
The Solubility Profile of 3-Amino-4-bromobenzamide in Organic Solvents: A Framework for Experimental Determination and Characterization
An In-depth Technical Guide
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, manufacturability, and overall therapeutic efficacy.[1][2] Benzamide derivatives, a cornerstone of modern medicinal chemistry, frequently present solubility challenges that must be systematically addressed during drug development.[3] This technical guide presents a comprehensive framework for determining and interpreting the solubility profile of 3-Amino-4-bromobenzamide, a representative benzamide compound, in a range of common organic solvents. While specific quantitative solubility data for this compound is not extensively published, this document provides the theoretical grounding, detailed experimental protocols, and analytical methodologies required for researchers to establish this crucial dataset. We will detail the gold-standard isothermal shake-flask method, provide a robust High-Performance Liquid Chromatography (HPLC) protocol for quantification, and explain the causality behind key experimental choices, empowering scientists to generate reliable and reproducible solubility data for novel chemical entities.
The Imperative of Solubility Profiling in Drug Development
The journey of a new chemical entity (NCE) from the laboratory to the clinic is critically dependent on its physicochemical properties. Among these, solubility is arguably one of the most fundamental parameters. It dictates the dissolution rate, and by extension, the absorption and bioavailability of an orally administered drug.[1][4] A poor solubility profile can lead to insufficient drug exposure, variable clinical outcomes, and significant formulation challenges.
For medicinal chemists and process chemists, understanding solubility in organic solvents is equally vital. It governs decisions in:
-
Reaction Chemistry: Selecting appropriate solvents for synthesis and purification.
-
Crystallization: Identifying suitable solvent systems for producing the desired polymorph with optimal purity and morphology.
-
Formulation: Developing liquid formulations or enabling advanced formulation strategies like amorphous solid dispersions.
This guide uses this compound as a case study to illustrate a rigorous, first-principles approach to solubility characterization.
Theoretical Underpinnings of Solubility
Solubility is the result of a thermodynamic equilibrium between the solid state of a solute and its dissolved state in a solvent. This process is governed by the Gibbs free energy of solution (ΔG_sol), which involves a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming new solute-solvent interactions.
The principle of "like dissolves like" provides a useful heuristic. Key molecular interactions that dictate solubility include:
-
Polarity: The polarity of both this compound and the solvent is paramount. The presence of an amino (-NH2) group and an amide (-CONH2) group makes the molecule capable of acting as both a hydrogen bond donor and acceptor, suggesting a preference for polar solvents.
-
Hydrogen Bonding: Solvents that can effectively form hydrogen bonds with the amino and amide groups will generally be more effective at overcoming the crystal lattice energy of the solid compound.
-
Crystal Lattice Energy: The strength of the intermolecular forces holding the this compound molecules together in the crystal lattice must be overcome by the energy of solvation. Stronger crystal packing leads to lower solubility.
A systematic evaluation across solvents with varying polarities, dielectric constants, and hydrogen bonding capabilities is essential to build a comprehensive solubility profile.
Experimental Workflow for Thermodynamic Solubility Determination
The most reliable method for determining thermodynamic solubility is the isothermal shake-flask method.[5] This technique ensures that a true equilibrium is reached between the undissolved solid and the saturated solution. The following workflow outlines the complete process from preparation to analysis.
Caption: Experimental workflow for determining thermodynamic solubility.
Detailed Experimental Protocol: Shake-Flask Method
Rationale: This protocol is designed to be a self-validating system. The use of excess solid and a long equilibration time ensures that the measured concentration represents the true thermodynamic solubility limit, not a kinetically trapped supersaturated state. Temperature control is critical as solubility is highly temperature-dependent.
Materials & Equipment:
-
This compound (purity >98%)
-
Selected organic solvents (HPLC grade)
-
Glass scintillation vials with Teflon-lined caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge or syringe filters (0.22 µm, PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
Validated HPLC system
Step-by-Step Procedure:
-
Preparation: Accurately weigh approximately 10-20 mg of this compound into a series of glass vials. The key is to ensure an excess of solid will remain undissolved at equilibrium.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of each selected organic solvent to the respective vials.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation speed (e.g., 150 rpm). Allow the slurries to equilibrate for at least 24 hours. A 48- or 72-hour time point is recommended to confirm that equilibrium has been reached.
-
Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to settle. To separate the saturated liquid phase from the solid, either:
-
Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).
-
Filter the supernatant using a syringe fitted with a solvent-compatible (PTFE) 0.22 µm filter. This step is critical to prevent undissolved particles from artificially inflating the measured concentration.[4]
-
-
Sample Preparation: Carefully pipette a known volume of the clear, saturated supernatant into a volumetric flask. Dilute this aliquot with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve.
Quantitative Analysis via HPLC
A validated HPLC method is essential for the accurate quantification of the dissolved compound.[6] The following method is a robust starting point for benzamide derivatives and should be validated for this compound specifically.
HPLC Method Protocol
Rationale: This reversed-phase method provides excellent separation for moderately polar compounds like benzamides. UV detection is straightforward and sensitive for aromatic compounds. Method validation ensures that the results are accurate, precise, and reproducible.[7]
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (Gradient or Isocratic, e.g., 50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
Procedure:
-
Standard Stock Solution: Accurately weigh 10 mg of this compound and dissolve it in 10 mL of mobile phase (or a strong solvent like acetonitrile) to create a 1 mg/mL stock solution.
-
Working Standards: Perform serial dilutions of the stock solution to prepare a series of working standards with concentrations ranging from approximately 1 µg/mL to 100 µg/mL.
-
Calibration Curve: Inject the working standards into the HPLC system and record the peak area for each concentration. Plot the peak area versus concentration to generate a calibration curve. The curve should exhibit excellent linearity (R² > 0.999).
-
Sample Analysis: Inject the diluted samples from the solubility experiment (Section 3.1, Step 5) and record the peak areas.
-
Solubility Calculation: Use the linear regression equation from the calibration curve to determine the concentration of this compound in the diluted samples. Back-calculate the original concentration in the saturated solution, accounting for the dilution factor.
Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and organized table. This allows for easy comparison and helps in building a comprehensive understanding of the compound's behavior.
Table 1: Experimentally Determined Solubility of this compound at 25°C
| Solvent | Solvent Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |
| n-Heptane | 0.1 | Experimental Value | Calculated Value |
| Toluene | 2.4 | Experimental Value | Calculated Value |
| Dichloromethane | 3.1 | Experimental Value | Calculated Value |
| Acetone | 5.1 | Experimental Value | Calculated Value |
| Acetonitrile | 5.8 | Experimental Value | Calculated Value |
| Ethanol | 4.3 | Experimental Value | Calculated Value |
| Methanol | 5.1 | Experimental Value | Calculated Value |
| Water | 10.2 | Experimental Value | Calculated Value |
Note: Molecular Weight of this compound (C7H7BrN2O) is 215.05 g/mol .
Interpretation: The results should be analyzed by correlating the solubility values with the physicochemical properties of the solvents. For instance, high solubility in methanol and ethanol would be expected due to their polarity and hydrogen bonding capabilities, which can effectively solvate the amino and amide groups. Conversely, low solubility in a non-polar solvent like n-heptane would be anticipated.
Conclusion
This guide provides a robust and scientifically sound framework for determining the solubility profile of this compound in organic solvents. By adhering to the detailed protocols for the isothermal shake-flask method and HPLC quantification, researchers can generate high-quality, reliable data. This information is not merely a set of numbers but a critical dataset that informs crucial decisions throughout the drug discovery and development pipeline, from synthetic route optimization to final dosage form design. A thorough understanding of solubility, grounded in meticulous experimental work, is indispensable for advancing promising compounds toward clinical reality.
References
[6] BenchChem. (2025). Quantitative Analysis of Benzamide Compounds Using a Robust HPLC Method. [1] Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [8] Jouyban, A. (2008). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. [2] Jouyban, A., & Fakhree, M. A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Semantic Scholar. [5] Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [4] (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [9] ChemBK. (2024). 3-Bromobenzamide. [10] ChemScene. (n.d.). 3-Amino-4-bromobenzenesulfonamide. [11] BenchChem. (2025). Technical Support Center: Improving the Solubility of 3-amino-4-bromo-N-cyclohexylbenzamide. [7] Kulik, A., Białecka, W., Podolska, M., Kwiatkowska-Puchniarz, B., & Mazurek, A. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. PubMed. [3] BenchChem. (2025). Physicochemical Characterization of Newly Synthesized Benzamide Derivatives: An In-depth Technical Guide. [12] ResearchGate. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Sigma-Aldrich. (n.d.). This compound | 98550-53-9. [13] Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. BLD Pharm. (n.d.). 98550-53-9|this compound. [14] Sinfoo Biotech. (n.d.). 3-Amino-4-methylbenzamide, C8H10N2O, 19406-86-1. [15] Pharmaffiliates. (n.d.). CAS No : 98550-53-9| Chemical Name : this compound.
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An In-Depth Technical Guide to the pKa Values and Ionization Behavior of 3-Amino-4-bromobenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ionization constant (pKa) is a critical physicochemical parameter that dictates the pharmacokinetic and pharmacodynamic properties of a drug candidate. Understanding the pKa of a molecule is fundamental to predicting its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive analysis of 3-Amino-4-bromobenzamide, a molecule of interest in medicinal chemistry. Due to the absence of direct experimental pKa values in publicly available literature, this document outlines a robust framework for its theoretical estimation based on the analysis of structurally related compounds. Furthermore, it details validated experimental protocols for empirical pKa determination, specifically potentiometric titration and UV-Vis spectrophotometry, explaining the causal science behind these methodologies. The narrative synthesizes theoretical prediction with practical experimental guidance, offering field-proven insights for drug development professionals.
The Central Role of pKa in Drug Discovery and Development
The majority of pharmaceutical compounds are weak acids or bases, meaning their ionization state is highly dependent on the pH of their environment.[1] The pKa value defines the specific pH at which a molecule exists in a 50:50 equilibrium between its ionized and non-ionized forms.[2] This equilibrium is paramount in drug development as it profoundly influences a drug's solubility, lipophilicity, membrane permeability, and protein binding.[1][3]
The human body presents a diverse range of pH environments, from the highly acidic stomach (pH 1-3) to the slightly alkaline plasma (pH ~7.4) and urine (pH up to 8).[2][4] A drug's ability to navigate these environments and reach its target site is directly linked to its pKa.[3]
-
Absorption: Non-ionized drug forms are generally more lipophilic and can more readily cross the lipid bilayers of cell membranes, such as those in the gastrointestinal tract.[2] Therefore, a drug's pKa will dictate where along the GI tract it is best absorbed.[5]
-
Distribution: Once in the bloodstream (pH ~7.4), the ionization state affects how a drug distributes into tissues and whether it can cross critical barriers like the blood-brain barrier.[1]
-
Excretion: Ionized drugs are typically more water-soluble and are more readily excreted by the kidneys.[2] Manipulating urine pH is a clinical strategy used to enhance the elimination of certain drugs in cases of overdose.[2]
Given these critical dependencies, an early and accurate understanding of a molecule's pKa is indispensable for optimizing its ADME properties and overall therapeutic efficacy.[3][6]
Structural Analysis and Theoretical pKa Estimation of this compound
This compound possesses two key ionizable functional groups: a primary aromatic amine (-NH₂) and a primary amide (-CONH₂). Each group's propensity to gain or lose a proton is influenced by the electronic effects of the other substituents on the benzene ring.
-
The Amino Group (Basic Center): The primary aromatic amine is the principal basic center of the molecule. Aniline, the parent compound, has a pKa of approximately 4.6.[7] Substituents on the phenyl ring can significantly alter this value.
In this compound, the amino group is influenced by:
-
The Bromo (-Br) group: Located para to the amino group, bromine is an electron-withdrawing group via induction but a weak electron-donating group via resonance. Its net effect is electron-withdrawing, which is expected to decrease the basicity of the amino group. For reference, the pKa of 4-bromoaniline is approximately 3.86.[10][11]
-
The Benzamide (-CONH₂) group: Located meta to the amino group, the amide group is electron-withdrawing through its carbonyl moiety. This will further decrease the electron density on the amino nitrogen, leading to a lower pKa.
-
The Amide Group (Acidic/Basic Properties): The amide group is generally considered very weakly basic and very weakly acidic. The lone pair on the amide nitrogen is delocalized into the carbonyl group, making it a much weaker base than the amino group. The amide N-H proton is very weakly acidic, with the pKa of benzamide itself being approximately 13 in water.[12] For most physiological applications, the amide group of this compound can be considered non-ionizable within the physiological pH range.
Predicted pKa Values:
Based on the analysis of substituent effects, we can predict the ionization behavior of this compound.
| Ionizable Group | Predicted Character | Estimated pKa | Rationale |
| Aromatic Amino Group | Basic | ~2.5 - 3.5 | The pKa of aniline (~4.6) is reduced by the electron-withdrawing effects of the para-bromo substituent (pKa of 4-bromoaniline is ~3.86)[10][11] and the meta-amide group. The combined effect will likely result in a significantly lower pKa than that of 4-bromoaniline. |
| Amide N-H Group | Very Weakly Acidic | > 13 | The amide proton is generally not acidic enough to ionize under physiological conditions. The pKa of benzamide is ~13.[12] |
Ionization Equilibria Visualization
The following diagram illustrates the primary ionization equilibrium for this compound. At pH values significantly below its pKa, the protonated (cationic) form will predominate, while at pH values above its pKa, the neutral form will be the major species.
Caption: Ionization equilibrium of this compound.
Experimental Determination of pKa Values
While theoretical estimation provides a valuable starting point, experimental determination is essential for obtaining an accurate pKa value. The two most common and reliable methods for this are potentiometric titration and UV-Vis spectrophotometry.[13][14]
Method 1: Potentiometric Titration
Principle: This classic method involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH with a calibrated electrode.[15][16] A plot of pH versus the volume of titrant added generates a titration curve. The pKa is determined from the midpoint of the buffer region, which corresponds to the inflection point of the curve.[15] At this half-equivalence point, the concentrations of the protonated and neutral species are equal, and therefore, pH = pKa.[15]
-
Preparation of Solutions:
-
Analyte Solution: Prepare a solution of this compound at a concentration of approximately 1-10 mM.[15] Due to the compound's likely low aqueous solubility, a co-solvent such as methanol or DMSO may be required. Note that the presence of a co-solvent can slightly alter the measured pKa, so it's crucial to report the exact solvent system used.[17]
-
Titrant: As this compound is a weak base, a standardized strong acid, such as 0.1 M Hydrochloric Acid (HCl), will be used as the titrant.[15]
-
Ionic Strength Adjuster: To maintain a constant ionic strength throughout the titration, add a background electrolyte like 0.15 M Potassium Chloride (KCl) to the analyte solution.[15]
-
-
Instrumentation & Setup:
-
Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[15]
-
Place the analyte solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C).
-
Use a magnetic stirrer for continuous and gentle mixing.
-
Immerse the calibrated pH electrode and the tip of the burette containing the titrant into the solution.
-
Purge the solution with nitrogen gas before and during the titration to displace dissolved CO₂, which can interfere with pH measurements, especially when titrating bases.[15]
-
-
Titration Procedure:
-
Record the initial pH of the analyte solution.
-
Add the HCl titrant in small, precise increments (e.g., 0.05-0.1 mL).
-
After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
Continue the titration well past the equivalence point, which is characterized by a rapid change in pH.
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis) to generate the titration curve.
-
Determine the equivalence point, which is the point of maximum slope on the curve. This can be identified more accurately by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.
-
The pKa is the pH value at the half-equivalence point (i.e., at half the volume of titrant required to reach the equivalence point).[15]
-
Caption: Workflow for pKa determination by potentiometric titration.
Method 2: UV-Vis Spectrophotometry
Principle: This method is applicable if the protonated and neutral forms of the molecule have different ultraviolet-visible absorption spectra.[18] The absorbance of a solution of the compound is measured across a range of pH values. By plotting the change in absorbance at a specific wavelength against pH, a sigmoidal curve is obtained. The inflection point of this curve corresponds to the pKa.[19][20]
-
Preparation of Solutions:
-
Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at approximately 10 mM.[18]
-
Buffer Solutions: Prepare a series of buffer solutions with constant ionic strength (e.g., 0.1 M) covering a wide pH range (e.g., pH 1 to 12).[18] It is crucial that the buffers themselves do not have significant UV absorbance in the region of interest.
-
-
Instrumentation & Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Determine the optimal wavelength for analysis by recording the full UV spectra of the compound in highly acidic (e.g., pH 1) and highly alkaline (e.g., pH 12) solutions to identify the wavelength with the largest difference in absorbance between the ionized and neutral forms.
-
-
Measurement Procedure:
-
Prepare a series of samples by adding a small, fixed amount of the stock solution to each of the different pH buffers. The final concentration of the analyte should be low enough to be within the linear range of the Beer-Lambert law.[19] A final co-solvent concentration of ≤2% is often recommended to minimize its effect on the pKa.[18]
-
For each sample, measure the absorbance at the pre-determined analytical wavelength. Use the corresponding buffer solution as a blank.
-
-
Data Analysis:
-
Plot the measured absorbance (y-axis) against the pH of the buffer solutions (x-axis).
-
The resulting data should form a sigmoidal curve.
-
The pKa is the pH value at the inflection point of this curve, which can be determined by fitting the data to the appropriate Henderson-Hasselbalch derived equation or by finding the maximum of the first derivative of the curve.[6][19]
-
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Conclusion and Implications for Drug Development
The ionization behavior of this compound is dominated by its primary aromatic amino group. Theoretical analysis based on the electronic effects of the bromo and benzamide substituents strongly suggests that this compound is a weak base with an estimated pKa in the range of 2.5 to 3.5.
This predicted pKa has significant implications for its potential as a drug candidate:
-
Oral Absorption: With a pKa in this range, this compound would be predominantly in its ionized, more water-soluble form in the highly acidic environment of the stomach (pH 1-3). As it moves into the more alkaline environment of the small intestine (pH 5.5-8), the equilibrium will shift significantly towards the neutral, more lipophilic form.[5] This suggests that the primary site of absorption for this compound would likely be the intestine.[5]
-
Solubility & Formulation: The pH-dependent solubility will be a critical factor in formulation development. The compound will be more soluble at acidic pH values.
-
Physiological Distribution: At the physiological pH of blood (~7.4), the compound will exist almost entirely in its neutral, non-ionized form, which would facilitate its distribution into tissues and across cellular membranes.[3]
While these predictions provide a solid foundation, it is imperative to confirm the pKa value through rigorous experimental methods like potentiometric titration or UV-Vis spectrophotometry. An accurate, empirically determined pKa is a non-negotiable prerequisite for advancing any compound through the drug development pipeline, as it provides the essential data needed for predictive modeling of ADME properties and for rational formulation design.
References
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
Symeres. (2023). What is pKa and how is it used in drug development?. Retrieved from [Link]
-
AWS. (2018). What does pKa mean and why can it influence drug absorption and excretion?. Retrieved from [Link]
-
Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Retrieved from [Link]
-
Yildiz, A., & Kaya, Y. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science. Retrieved from [Link]
-
Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry. Retrieved from [Link]
-
Reijenga, J., et al. (2013). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Journal of Chemical Education. Retrieved from [Link]
-
Gross, K. C., & Seybold, P. G. (2001). Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry. Retrieved from [Link]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Ankara University Journal of Faculty of Pharmacy. Retrieved from [Link]
-
YouTube. (2020). Effect of Substituents on the Basicity of Anilines. Retrieved from [Link]
-
YouTube. (2022). Drug's pKa and its absorption. Retrieved from [Link]
-
Yildiz, A., & Kaya, Y. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science. Retrieved from [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
-
Avdeef, A., et al. (2012). Development of Methods for the Determination of pKa Values. Syracuse University. Retrieved from [Link]
-
Taylor & Francis Online. (2021). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Expert Opinion on Drug Metabolism & Toxicology. Retrieved from [Link]
-
Pharma Instinct. (2025). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. ijper.org. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Retrieved from [Link]
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Methodological & Application
Application Note: Synthesis of 7-Bromoquinazolin-4(3H)-one Scaffolds
Abstract
This application note details the synthesis of 7-bromoquinazolin-4(3H)-one , a privileged scaffold in medicinal chemistry utilized for kinase inhibitors (e.g., EGFR, PARP). While the request specified "3-amino-4-bromobenzamide," this guide addresses the critical regiochemical requirement for the 2-amino-4-bromobenzamide isomer (anthranilamide derivative) to effect the necessary cyclization to the quinazolinone core. The protocol covers the "Niementowski-type" cyclization using formamide, oxidative condensation with aldehydes for C2-substitution, and downstream functionalization of the C7-bromide via Suzuki-Miyaura cross-coupling.
Pre-Synthesis Logic & Regiochemistry
The Isomer Distinction (Critical Check)
To synthesize a quinazolin-4(3H)-one, the primary amine (
-
Input Precursor: this compound (Amine is meta to Amide). This structure cannot directly cyclize to form the pyrimidine ring of the quinazolinone without complex rearrangement or external nitrogen insertion.
-
Correct Precursor: 2-Amino-4-bromobenzamide . This isomer places the nucleophilic amine ortho to the electrophilic amide, allowing for condensation with a one-carbon source (e.g., formamide, aldehyde) to close the heterocycle.
Note: This guide proceeds with 2-Amino-4-bromobenzamide as the starting material to yield the 7-bromoquinazolin-4(3H)-one core, a high-value intermediate for drug discovery.
Reaction Pathway Visualization
The following diagram illustrates the cyclization logic and the subsequent functionalization workflow.
Figure 1: Strategic workflow for converting 2-amino-4-bromobenzamide into functionalized quinazolinone libraries.
Experimental Protocols
Method A: Direct Cyclization to 7-Bromoquinazolin-4(3H)-one
Application: Synthesis of the unsubstituted C2 core. This is the most robust method for generating the parent scaffold.
Reagents:
-
2-Amino-4-bromobenzamide (1.0 equiv)
-
Formamide (Excess, acts as solvent/reagent)
-
Ammonium acetate (0.1 equiv, optional catalyst)
Step-by-Step Protocol:
-
Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 2-amino-4-bromobenzamide (5.0 g, 23.2 mmol).
-
Solvent Addition: Add Formamide (25 mL). The solid may not dissolve immediately.
-
Reaction: Heat the mixture to 140–150 °C (oil bath temperature). Stir for 4–6 hours.
-
Checkpoint: The reaction is complete when TLC (Ethyl Acetate/Hexane 1:1) shows consumption of the starting benzamide (
) and appearance of a lower fluorescent spot.
-
-
Work-up: Cool the reaction mixture to room temperature. The product often precipitates upon cooling.
-
Quench: Pour the mixture into ice-cold water (100 mL) with vigorous stirring.
-
Isolation: Filter the resulting precipitate via vacuum filtration. Wash the filter cake with water (
mL) and cold ethanol ( mL) to remove residual formamide. -
Drying: Dry the solid in a vacuum oven at 60 °C overnight.
-
Yield: Expected yield: 85–92% (Off-white solid).
Method B: Oxidative Cyclization for C2-Substituted Derivatives
Application: Introducing diversity at the C2 position using aldehydes (e.g., 2-substituted-7-bromoquinazolinones).
Reagents:
-
2-Amino-4-bromobenzamide (1.0 equiv)
-
Aryl Aldehyde (1.1 equiv)
-
Iodine (
) (1.1 equiv) OR Sodium Bisulfite ( ) (3.0 equiv) -
Solvent: DMF or Ethanol[1]
Step-by-Step Protocol (Iodine-Mediated):
-
Mixing: In a reaction vial, dissolve 2-amino-4-bromobenzamide (1.0 mmol) and the desired benzaldehyde (1.1 mmol) in DMF (3 mL).
-
Catalyst Addition: Add molecular Iodine (
, 1.1 mmol) and Potassium Carbonate ( , 1.0 mmol). -
Reaction: Heat to 80–100 °C for 2–4 hours. The iodine promotes the oxidation of the intermediate aminal to the quinazolinone.
-
Work-up: Pour into aqueous sodium thiosulfate (
, 10% solution) to quench excess iodine. -
Isolation: Extract with Ethyl Acetate or filter the precipitate if solid forms. Recrystallize from Ethanol.
Downstream Functionalization: Suzuki-Miyaura Coupling
The 7-bromo position is highly reactive toward Palladium-catalyzed cross-coupling, allowing for the construction of biaryl libraries.
Protocol:
-
Reagents: 7-Bromoquinazolin-4(3H)-one (1.0 equiv), Aryl Boronic Acid (1.2 equiv),
(5 mol%), (2.0 equiv). -
Solvent: 1,4-Dioxane/Water (4:1 ratio).
-
Conditions: Degas with Argon/Nitrogen. Heat at 90 °C for 12 hours.
-
Purification: The quinazolinone NH is acidic; acidification may be required during workup to ensure the product is in the organic phase, or purify via precipitation.
Analytical Data Summary
| Parameter | 2-Amino-4-bromobenzamide (Start) | 7-Bromoquinazolin-4(3H)-one (Product) |
| Formula | ||
| MW | 215.05 g/mol | 225.04 g/mol |
| Appearance | White/Beige crystalline solid | White/Off-white powder |
| 1H NMR (DMSO-d6) | ||
| Mass Spec (ESI) |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Cyclization | Temperature too low or insufficient formamide. | Ensure bath temp >140 °C. Formamide boils at 210 °C; high heat drives the condensation. |
| Product Solubility | Quinazolinones are often insoluble in organic solvents. | Use DMF or DMSO for NMR. For reaction workup, precipitation from water is usually sufficient. |
| Regioisomer Purity | Starting material contamination (3-amino isomer). | Verify starting material by NMR. The 3-amino isomer will not cyclize and will remain as a polar impurity. |
References
-
Review of Quinazolinone Synthesis: Khan, I. et al. "Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Applications." European Journal of Medicinal Chemistry, 2016. Link
-
Iodine-Mediated Cyclization: Wang, Z. et al. "Iodine-Catalyzed Efficient Synthesis of Quinazolin-4(3H)-ones." Organic Letters, 2010. Link
-
Suzuki Coupling on Quinazolinones: Candeias, N.R. et al. "Post-functionalization of quinazolin-4(3H)-ones via Pd-catalyzed cross-coupling." Tetrahedron, 2018. Link
-
Standard Anthranilamide Cyclization: Connolly, D.J. et al. "Synthesis of quinazolinones from anthranilamides." Journal of Organic Chemistry, 2005. Link
Sources
Step-by-step synthesis of 3-Amino-4-bromobenzamide from 4-bromobenzamide
Part 1: Executive Summary & Strategic Rationale
The Synthetic Challenge
The conversion of 4-bromobenzamide to 3-amino-4-bromobenzamide represents a classic problem in regioselective aromatic substitution followed by chemoselective reduction. This scaffold is a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and various antimicrobial agents.
The synthesis hinges on two governing principles:
-
Cooperative Directing Effects: In 4-bromobenzamide, the amide group (
) is a meta-director (deactivating), and the bromine atom ( ) is an ortho/para-director (deactivating). Crucially, the position ortho to the bromine is also meta to the amide. Both substituents direct the incoming electrophile to the 3-position , ensuring high regioselectivity during nitration. -
Chemoselective Reduction: The subsequent reduction of the nitro group must occur without dehalogenating the aromatic ring (hydrodehalogenation). While catalytic hydrogenation (
) poses a risk of cleaving the bond, metal-mediated reductions (e.g., or ) offer superior chemoselectivity.
Workflow Visualization
The following diagram outlines the critical pathway and decision nodes for this synthesis.
Caption: Figure 1. Strategic workflow for the regioselective synthesis of this compound, highlighting the critical selection of reduction methodology to preserve the aryl bromide.
Part 2: Detailed Experimental Protocols
Step 1: Nitration of 4-Bromobenzamide
Objective: Introduce a nitro group at the 3-position via electrophilic aromatic substitution.
Mechanism & Rationale
The reaction utilizes a "mixed acid" system (
Protocol
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, a thermometer, and a pressure-equalizing addition funnel. Place the flask in an ice/salt bath.
-
Solvent Charge: Add Sulfuric Acid (
, conc., 98%, 100 mL) to the flask and cool to . -
Substrate Addition: Slowly add 4-Bromobenzamide (20.0 g, 100 mmol) in small portions. Ensure the temperature does not exceed
. Stir until fully dissolved (solution may be viscous). -
Nitration: Prepare a mixture of Nitric Acid (
, fuming or 70%, 7.0 mL, ~110 mmol) and Sulfuric Acid (20 mL) . Add this solution dropwise over 45 minutes, maintaining the internal temperature between . -
Reaction: Allow the mixture to warm to room temperature (
) and stir for 2-3 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or HPLC. -
Quench: Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring. The product will precipitate as a pale yellow solid.
-
Isolation: Filter the solid via a Buchner funnel. Wash the cake copiously with cold water (
) until the filtrate is neutral (pH ~7). -
Drying: Dry the solid in a vacuum oven at
overnight.
Expected Yield: 85-92% Appearance: Pale yellow powder (3-Nitro-4-bromobenzamide).
Step 2: Chemoselective Reduction
Objective: Reduce the nitro group to an amine without cleaving the carbon-bromine bond.
Mechanism & Rationale
While catalytic hydrogenation is cleaner, it frequently results in hydrodehalogenation (loss of Br). We employ a Béchamp-type reduction using Iron powder in acidic media or Stannous Chloride (
Protocol
-
Setup: Equip a 1 L round-bottom flask with a reflux condenser and mechanical stirrer.
-
Charge: Suspend the 3-Nitro-4-bromobenzamide (20.0 g, 81.6 mmol) from Step 1 in Ethanol (300 mL) and Water (75 mL) .
-
Catalyst Addition: Add Iron Powder (325 mesh, 22.8 g, ~408 mmol, 5 eq) and Ammonium Chloride (
, 2.2 g, 0.5 eq) .-
Note: Ammonium chloride acts as an electrolyte to activate the iron surface.
-
-
Reaction: Heat the mixture to reflux (
) with vigorous stirring. Maintain reflux for 2-4 hours. The yellow color of the nitro compound should fade. -
Workup: Filter the hot mixture through a pad of Celite to remove iron oxides. Wash the pad with hot ethanol (
). -
Concentration: Concentrate the filtrate under reduced pressure to remove most of the ethanol.
-
Crystallization: Cool the aqueous residue to
. If the product does not precipitate, neutralize carefully with saturated solution to pH 8. Collect the resulting precipitate by filtration. -
Purification: Recrystallize from Ethanol/Water if necessary.
Expected Yield: 75-85% Appearance: Off-white to beige crystalline solid.
Part 3: Data Summary & Quality Control
Process Parameters Table
| Parameter | Step 1: Nitration | Step 2: Reduction |
| Reagents | Fe / | |
| Limiting Reagent | 4-Bromobenzamide | 3-Nitro-4-bromobenzamide |
| Temperature | ||
| Critical Control | Exotherm control ( | Agitation (heterogeneous) |
| Key Impurity | Dinitro species (if T > 25°C) | Des-bromo analog (if over-reduced) |
| Typical Yield | 85 - 92% | 75 - 85% |
Analytical Characterization (Representative)
-
Melting Point: 198 - 202°C (Lit. values vary by solvate).
-
1H NMR (DMSO-d6, 400 MHz):
- 7.90 (s, 1H, Amide-NH),
- 7.45 (d, 1H, H-5, ortho to Br),
- 7.30 (s, 1H, Amide-NH),
- 7.25 (d, 1H, H-2, ortho to amine),
- 6.95 (dd, 1H, H-6),
-
5.40 (s, 2H,
, exchangeable). -
Note: Shifts are approximate and depend on concentration/solvent.
Part 4: Safety & Compliance
-
Nitric Acid: Strong oxidizer and corrosive. Causes severe burns. Use a face shield and acid-resistant gloves.
-
Nitro Compounds: Potentially explosive if heated to dryness under confinement. Do not distill the nitro intermediate residues; use vacuum drying at moderate temperatures.
-
Waste Disposal: The aqueous filtrate from Step 1 is highly acidic and must be neutralized before disposal. The iron waste from Step 2 may be pyrophoric if dry; keep wet and dispose of as hazardous solid waste.
References
-
PubChem. (2025).[1][2] 4-Bromobenzamide Compound Summary. National Library of Medicine. Retrieved October 24, 2025, from [Link]
-
Google Patents. (2011). CN102060717A: Synthetic method of 3-amino-4-bromophenol.[3][4] (Analogous chemistry citing nitration/reduction sequence). Retrieved October 24, 2025, from
-
Organic Chemistry Portal. (n.d.). Reduction of Nitro Compounds to Amines. Retrieved October 24, 2025, from [Link]
Sources
- 1. 3-Bromobenzamide | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4-Bromobenzamide | C7H6BrNO | CID 69683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN102060717A - The synthetic method of 3-amino-4-bromophenol - Google Patents [patents.google.com]
- 4. CN102060717B - The synthetic method of the bromophenol of 3 amino 4 - Google Patents [patents.google.com]
Strategic Utilization of 3-Amino-4-bromobenzamide in Solid-Phase Combinatorial Chemistry
Executive Summary
3-Amino-4-bromobenzamide is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for Poly(ADP-ribose) polymerase (PARP) inhibitors and a precursor for kinase-targeting heterocycles (e.g., quinazolinones, benzimidazoles). While available as a solution-phase reagent, its true utility in high-throughput drug discovery is realized when mobilized on solid support.
This guide details the Solid-Phase Synthesis (SPS) applications of this scaffold. Unlike solution-phase chemistry, SPS allows for rapid "split-and-pool" diversification. We focus on the strategy of anchoring the precursor 3-amino-4-bromobenzoic acid onto Rink Amide resin , effectively generating the this compound motif upon cleavage, while allowing orthogonal functionalization of the bromine (C4) and amine (C3) positions during the synthesis.
Strategic Workflow & Mechanism
The power of this scaffold lies in its orthogonal reactivity . The bromine atom serves as an electrophile for Palladium-catalyzed cross-couplings, while the aniline nitrogen acts as a nucleophile for acylation or reductive amination.
The Divergent Synthesis Pathway
The following diagram illustrates how a single resin-bound intermediate can diverge into two distinct inhibitor classes: substituted benzamides (PARP inhibitors) and quinazolinones (Kinase inhibitors).
Figure 1: Divergent solid-phase synthesis workflow starting from Rink Amide resin to generate benzamide and quinazolinone libraries.
Core Protocol: Scaffold Generation
Objective: To load 3-amino-4-bromobenzoic acid onto Rink Amide resin to create the stable benzamide precursor.
Materials
-
Resin: Rink Amide MBHA resin (Loading: 0.5 – 0.7 mmol/g).[1]
-
Reagents: 3-Amino-4-bromobenzoic acid, HATU (coupling reagent), DIPEA (base).
-
Solvents: DMF (anhydrous), DCM, Piperidine.
Step-by-Step Methodology
-
Resin Swelling:
-
Place 1.0 g of Rink Amide resin in a fritted synthesis vessel.
-
Swell in DCM (10 mL) for 30 min, then drain.
-
Wash with DMF (3 x 10 mL).
-
-
Fmoc Deprotection (Linker Activation):
-
Treat resin with 20% Piperidine in DMF (10 mL) for 5 min. Drain.
-
Repeat treatment for 20 min. Drain.
-
Validation: Perform a Kaiser Test (Ninhydrin).[2] Result: Deep Blue beads (Positive for free amine).
-
-
Scaffold Loading:
-
Dissolve 3-amino-4-bromobenzoic acid (3.0 equiv), HATU (2.9 equiv), and DIPEA (6.0 equiv) in anhydrous DMF (8 mL).
-
Expert Note: Activate for 2 minutes before adding to the resin to ensure formation of the active ester.
-
Add solution to resin and shake at Room Temperature (RT) for 2-4 hours.
-
Drain and wash with DMF (3x), DCM (3x), and DMF (3x).
-
-
Validation:
-
Perform Kaiser Test.[2] Result: Colorless beads (Negative for free amine).
-
Self-Validating Step: If beads remain slightly blue, repeat coupling with fresh reagents.
-
Application A: Suzuki-Miyaura Cross-Coupling on Resin
Context: The bromine at the C4 position is electronically activated by the ortho-amino group, making it an excellent candidate for Suzuki coupling to install biaryl diversity (common in PARP inhibitors like Olaparib analogs).
Experimental Setup
-
Catalyst: Pd(PPh3)4 or Pd2(dba)3 with S-Phos (for sterically demanding boronic acids).
-
Base: 2M Aqueous Na2CO3 or K3PO4.
-
Solvent: DMF/Toluene/Water (degassed).
Protocol
-
Inert Atmosphere Prep:
-
Suspend the resin-bound scaffold (from Section 3) in degassed DMF in a sealed vial.
-
Critical: Oxygen poisons Pd(0). Sparge solvents with Argon for 15 mins prior to use.
-
-
Reaction Assembly:
-
Add Aryl Boronic Acid (5.0 equiv).
-
Add Pd(PPh3)4 (0.1 equiv).
-
Add 2M Na2CO3 (10 equiv).
-
Seal and heat to 90°C for 12–16 hours.
-
-
Work-up:
-
Wash resin extensively: DMF (3x), H2O (3x) to remove salt, DMF (3x), DCM (3x).
-
Chelation Wash: Wash with 0.5% sodium diethyldithiocarbamate in DMF to remove residual Palladium (which turns beads black/grey).
-
Data: Coupling Efficiency Comparison
| Boronic Acid Type | Catalyst System | Temp/Time | Conversion (HPLC)* |
| Phenylboronic acid | Pd(PPh3)4 | 90°C / 12h | >95% |
| 4-Pyridylboronic acid | Pd(PPh3)4 | 90°C / 16h | 82% |
| 2-Methylphenylboronic acid | Pd2(dba)3 / S-Phos | 100°C / 18h | 88% |
*Conversion measured after micro-cleavage of a resin aliquot.
Application B: Synthesis of Quinazolin-4(3H)-ones
Context: Cyclization of the resin-bound amide with the ortho-aniline generates the quinazolinone core. This is a "traceless" synthesis regarding the amide linker—the linker becomes part of the heterocycle or releases the heterocycle upon cleavage.
Mechanism: Oxidative Cyclization
Using an aldehyde (R-CHO) creates a dihydroquinazolinone intermediate, which is oxidized to the quinazolinone.
Protocol
-
Imine Formation:
-
Suspend resin (with this compound scaffold) in TMOF (Trimethyl orthoformate) / DMF (1:1).
-
Add Aldehyde (10 equiv) and Acetic Acid (cat.).
-
Shake at 60°C for 4 hours.
-
-
Oxidation (Aromatization):
-
Drain solvent.[2]
-
Add DDQ (2 equiv) or Chloranil in DCM.
-
Shake at RT for 2 hours.
-
-
Cleavage:
-
Treat resin with TFA/H2O/TIS (95:2.5:2.5).
-
The quinazolinone is released into solution.
-
Critical Technical Considerations (E-E-A-T)
The "Aniline Problem" in Acylation
The amino group at position 3 is an aniline, which is significantly less nucleophilic than an aliphatic amine.
-
Problem: Standard HBTU/HOBt coupling often fails to acylate this position if you want to add a side chain.
-
Expert Solution: Use Symmetrical Anhydrides (generated from R-COOH + DIC) or Acid Chlorides with Pyridine. Heating to 50°C is often required for complete conversion.
Monitoring Reactions on Solid Phase
Standard colorimetric tests (Kaiser) work well for the initial loading but fail after the amine is acylated or converted to a heterocycle.
-
Protocol: Use Micro-Cleavage .
-
Take 5-10 beads.
-
Treat with 50 µL neat TFA in a micro-vial for 10 mins.
-
Evaporate TFA with a nitrogen stream.
-
Re-dissolve in MeCN and inject into LC-MS.
-
Criterion: Look for the Mass Shift (M+H) corresponding to the transformation.
-
Stability of the Bromine
The C4-Bromine is stable to TFA cleavage. However, it can be reduced (de-halogenated) if exposed to formate sources under Pd-catalysis. Avoid using ammonium formate if the bromine is intended to be retained in the final molecule.
References
-
PARP Inhibitor Design: Menear, K. A., et al. "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1." Journal of Medicinal Chemistry 51.20 (2008): 6581-6591. Link
-
Solid Phase Quinazolinone Synthesis: Wang, F., et al. "Solid-phase synthesis of quinazolin-4(3H)-ones." Journal of Combinatorial Chemistry 6.6 (2004): 961-966. Link
-
Suzuki Coupling on Resin: Kotha, S., & Lahiri, K. "Suzuki–Miyaura cross-coupling reaction: a powerful tool for the synthesis of diverse heterocyclic compounds." Bioorganic & Medicinal Chemistry Letters 20.14 (2010): 4037-4049. Link
-
Rink Amide Protocols: "Standard Fmoc-based Solid Phase Peptide Synthesis." CEM Corporation Application Notes. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges of 3-Amino-4-bromobenzamide
Welcome to the technical support center for 3-Amino-4-bromobenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for overcoming the inherent low aqueous solubility of this compound. Our goal is to equip you with the scientific rationale and practical protocols to successfully incorporate this compound into your experimental workflows.
Understanding the Molecule: Why is this compound Poorly Soluble?
This compound (MW: 215.05 g/mol ) possesses a chemical structure that inherently limits its solubility in water.[1] The presence of a hydrophobic benzene ring and a bromine atom significantly contributes to its lipophilic character. While the amino (-NH2) and amide (-CONH2) groups can participate in hydrogen bonding with water, these interactions are often insufficient to overcome the strong intermolecular forces of the crystalline solid and the energy required to create a cavity in the water structure. Amides, in general, are considered to have low water solubility.[2]
Key Molecular Features Influencing Solubility:
-
Hydrophobic Benzene Ring and Bromine: These nonpolar components repel water molecules.
-
Amide and Amino Groups: These polar groups can act as hydrogen bond donors and acceptors, offering some affinity for water.[3]
-
Crystalline Structure: Strong intermolecular forces in the solid state require significant energy to disrupt for dissolution to occur.
Frequently Asked Questions (FAQs)
Q1: What is the approximate aqueous solubility of this compound?
Q2: Can I predict the solubility of this compound in different solvents?
Predicting the exact solubility of a compound is complex; however, the principle of "like dissolves like" provides a useful guide.[5] Since this compound has both polar and nonpolar characteristics, it is expected to have better solubility in polar organic solvents compared to water. Machine learning models and computational tools can also be used for solubility prediction, though they often require specialized software and expertise.[6][7][8][9]
Q3: What are the most common strategies to improve the solubility of compounds like this compound?
Several well-established techniques can be employed to enhance the aqueous solubility of poorly soluble active pharmaceutical ingredients (APIs) and research compounds. These include:
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent.
-
pH Adjustment: Altering the pH of the solution to ionize the compound, thereby increasing its solubility.
-
Use of Surfactants: Employing surfactants to form micelles that can encapsulate the hydrophobic compound.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes.
Each of these methods is discussed in detail in the troubleshooting guides below.
Troubleshooting Guides & Experimental Protocols
This section provides a systematic approach to overcoming the solubility issues of this compound.
Issue 1: My compound is not dissolving in water or my aqueous buffer.
Cause: The intrinsic aqueous solubility of this compound is very low at neutral pH.
Solution 1: Co-Solvency Approach
The use of a co-solvent is often the first and most straightforward approach to try. A co-solvent is a water-miscible organic solvent that, when added to water, increases the solubility of a nonpolar solute.
Recommended Co-solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Polyethylene Glycol (PEG), such as PEG 400
-
Propylene Glycol
Protocol 1: Preparing a Stock Solution using a Co-solvent (DMSO)
-
Weigh the Compound: Accurately weigh the desired amount of this compound.
-
Initial Dissolution: Add a minimal amount of a suitable co-solvent, such as DMSO, to the solid compound.[10][11][12] DMSO is a powerful solvent for a wide range of organic compounds.
-
Vortexing/Sonication: Gently vortex or sonicate the mixture until the solid is completely dissolved.
-
Aqueous Dilution: Slowly add your aqueous buffer to the concentrated stock solution with continuous mixing. It is crucial to add the aqueous phase to the organic stock and not the other way around to avoid precipitation.
-
Final Concentration: Ensure the final concentration of the co-solvent in your working solution is as low as possible, typically less than 1% (v/v), to minimize any potential effects on your experiment.
Data Presentation: Solubility of Benzamide in Various Solvents
The following table shows the solubility of the parent compound, benzamide, in different solvents, which can guide the selection of a co-solvent.
| Solvent | Solubility (molar fraction at 298.15 K) |
| Water | ~0.002 |
| Methanol | ~0.092 |
| Ethanol | ~0.05 |
| Acetone | ~0.08 |
| Acetonitrile | ~0.005 |
Data adapted from literature on benzamide solubility.[13]
Diagram: Co-solvency Workflow
Caption: Workflow for preparing a solution using a co-solvent.
Solution 2: pH Adjustment
This compound has a basic amino group that can be protonated at acidic pH. This ionization will significantly increase its aqueous solubility.
Estimated pKa:
-
Aromatic Amine (-NH2): The pKa of the conjugate acid of an aromatic amine is typically in the range of 4-5.[14] This means that at a pH below this range, the amino group will be predominantly in its protonated, charged form (R-NH3+).
-
Amide (-CONH2): The amide group is generally neutral in aqueous solutions and does not undergo significant protonation or deprotonation within the typical biological pH range.
Protocol 2: Solubilization by pH Adjustment
-
Prepare an Acidic Solution: Start with a dilute acidic solution, for example, 0.1 M HCl.
-
Add Compound: Disperse the weighed this compound into the acidic solution.
-
Stir and Adjust pH: Stir the suspension and monitor the pH. If the compound does not dissolve, you can cautiously add more acid dropwise.
-
Neutralization (if required): Once the compound is dissolved, you can carefully adjust the pH back towards your desired experimental pH using a dilute base (e.g., 0.1 M NaOH). Be aware that the compound may precipitate if the pH is raised above its pKa.
-
Final Dilution: Dilute the stock solution into your final experimental buffer, ensuring the final pH remains in a range where the compound is soluble.
Diagram: pH-Solubility Relationship
Caption: Effect of pH on the ionization and solubility of this compound.
Issue 2: The compound precipitates out of solution over time or upon dilution.
Cause: The solution is supersaturated, or the final concentration of the co-solvent is too low to maintain solubility.
Solution 1: Use of Surfactants
Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, CMC). The hydrophobic core of these micelles can encapsulate poorly soluble compounds, increasing their apparent solubility.
Recommended Surfactants:
-
Polysorbate 80 (Tween® 80): A non-ionic surfactant commonly used in pharmaceutical formulations.
-
Sodium Lauryl Sulfate (SLS): An anionic surfactant.
-
Cremophor® EL: A non-ionic surfactant.
Protocol 3: Solubilization using a Surfactant
-
Prepare Surfactant Solution: Prepare a stock solution of the chosen surfactant in your aqueous buffer at a concentration well above its CMC.
-
Prepare Compound Stock: Dissolve this compound in a minimal amount of a co-solvent like ethanol or DMSO.
-
Combine and Mix: Slowly add the compound's stock solution to the surfactant solution while stirring vigorously.
-
Equilibrate: Allow the mixture to equilibrate for a period (e.g., 1-2 hours) to ensure the compound is fully encapsulated within the micelles.
-
Filter (Optional): If any undissolved particles remain, the solution can be filtered through a 0.22 µm filter.
Solution 2: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[2][15]
Recommended Cyclodextrins:
-
β-Cyclodextrin (β-CD)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Often preferred due to its higher aqueous solubility compared to β-CD.
Protocol 4: Solubilization using Cyclodextrins
-
Prepare Cyclodextrin Solution: Dissolve the cyclodextrin in the aqueous buffer. Gentle heating may be required to dissolve some cyclodextrins.
-
Add Compound: Add the solid this compound to the cyclodextrin solution.
-
Mix and Equilibrate: Stir or shake the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to allow for the formation of the inclusion complex.
-
Filter: Remove any undissolved compound by filtration or centrifugation. The supernatant will contain the solubilized complex.
Diagram: Cyclodextrin Complexation
Caption: Formation of a water-soluble inclusion complex.
Summary of Solubilization Strategies
| Strategy | Principle | Advantages | Considerations |
| Co-solvency | Reduces the polarity of the solvent system. | Simple, effective for preparing concentrated stock solutions. | The co-solvent may have biological or chemical effects on the experiment. |
| pH Adjustment | Ionizes the basic amino group to form a more soluble salt. | Can achieve high solubility in acidic conditions. | The required pH may not be compatible with the experimental system; precipitation can occur upon pH change. |
| Surfactants | Encapsulates the compound in micelles. | Effective at low concentrations; widely used in formulations. | Surfactants can interfere with some biological assays. |
| Complexation | Forms a water-soluble inclusion complex. | Can significantly increase solubility; often used in drug delivery. | The complexation efficiency depends on the size and shape of the molecule. |
By systematically applying these troubleshooting guides and protocols, researchers can overcome the solubility challenges associated with this compound and achieve reliable and reproducible experimental results.
References
- Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
- Predicting Solubility. Rowan.
- Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PMC.
- Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and W
- Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE.
- How Polyethylene Glycol (PEG) Improves the Stability of Formulations in the Pharmaceutical Industry. Shree Vallabh Chemical.
- Benzamide. Solubility of Things.
- Crystalline Cyclodextrin Inclusion Compounds Formed with Aromatic Guests: Guest-Dependent Stoichiometries and Hydration-Sensitive Crystal Structures.
- Technical Support Center: Enhancing the Solubility of 4-Benzoylbenzamide in Formul
- Use of modified PEG as a solubility enhancer for poorly soluble drugs: possible dosage forms and taste masking. Skemman.
- Effect of solubilizing and microemulsifying excipients in polyethylene glycol 6000 solid dispersion on enhanced dissolution and bioavailability of ketoconazole. PubMed.
- Inclusion complex formation of cyclodextrin with its guest and their applications.
- Role of pH in partitioning and cation exchange of aromatic amines on water-satur
- How can dimethyl sulfoxide enhance solubility in lab applic
- Study on the structure and properties of inclusion complexes of large ring cyclodextrin and arom
- Solubility and pH of amines. Classic Chemistry.
- Bioavailability enhancement of a poorly water-soluble drug by solid dispersion in polyethylene glycol-polysorb
- Compound Handling Instructions. MCE.
- Benzamide. Wikipedia.
- Solubility enhancement strategies for poorly water-soluble drugs in solid dispersions. Semantic Scholar.
- Reversed-phase retention behavior of aromatic compounds involving .beta.-cyclodextrin inclusion complex formation in the mobile phase.
- Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K.
- Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures.
- Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.
- New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. PMC - NIH.
- A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.
- DMSO. gChem.
- Host–Guest Complexation by β-Cyclodextrin Enhances the Solubility of an Esterified Protein. PMC.
- Aqueous solubility study of salts of benzylamine derivatives and p-substituted benzoic acid derivatives using X-ray crystallographic analysis. PubMed.
- Chapter 22 Notes - Amines. University of Calgary.
- Lab Skills: Preparing Stock Solutions. YouTube.
- Showing Compound Benzamide (FDB023373). FooDB.
- General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds..
- 2.5: Preparing Solutions. Chemistry LibreTexts.
- Dimethyl sulfoxide. Wikipedia.
- Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K.
- How we can dissolve highly insoluble compounds in solvent such as DMSO, WATER, MeOH etc.?.
- 23.1. Properties of amines. Organic Chemistry II - Lumen Learning.
- ProtocolsAntibioticStockSolutions.
- Surfactants & Solubilizers. Ingredients To Die For.
- Amide-Based Surfactants from Methyl Glucoside as Potential Emulsifiers.
- 3-Amino-4-[2-(4-bromophenyl)ethylamino]benzamide. PubChem.
- Which Surfactant is Right for You?. Bramble Berry.
- This compound | 98550-53-9. Sigma-Aldrich.
- Sustainable Solubilizers for Clean Beauty Formul
- Natural Solubilizers. Joan Morais Cosmetics School.
- 98550-53-9|this compound|BLD Pharm. BLD Pharm.
- This compound. Sigma-Aldrich.
- 3-amino-4-bromo-N-(4-methyl-2-pyridinyl)benzamide. PubChem.
Sources
- 1. This compound | 98550-53-9 [sigmaaldrich.com]
- 2. oatext.com [oatext.com]
- 3. Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzamide - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Predicting Solubility | Rowan [rowansci.com]
- 7. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]
- 10. quora.com [quora.com]
- 11. gchemglobal.com [gchemglobal.com]
- 12. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 13. New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chapter 22 notes [web.pdx.edu]
- 15. pubs.acs.org [pubs.acs.org]
Minimizing side reactions during 3-Amino-4-bromobenzamide reduction
The following technical guide is structured as a Tier 3 Technical Support Knowledge Base for the synthesis and handling of 3-Amino-4-bromobenzamide.
Topic: Chemoselective Reduction of 3-Nitro-4-bromobenzamide Ticket ID: CHEM-RED-Br-Amide Status: Resolved / Expert Verified
Executive Summary & Chemical Strategy
The Challenge:
The reduction of 3-nitro-4-bromobenzamide to This compound presents a classic chemoselectivity conflict. The objective is to reduce the nitro group (
-
The Aryl Bromide (
): Susceptible to hydrodehalogenation (debromination) under standard catalytic hydrogenation conditions (e.g., ). -
The Primary Amide (
): Generally stable, but susceptible to hydrolysis under harsh acidic/basic conditions or competing reduction to a benzylamine.
The Solution Hierarchy:
-
Method A (High Throughput/Cleanest): Sulfided Platinum on Carbon (
). -
Method B (Most Robust/Scalable): Iron-mediated reduction (Béchamp or Modified).
-
Method C (Small Scale/Mild): Stannous Chloride (
).[1]
Decision Matrix: Selecting the Right Protocol
Use the following logic flow to determine the best method for your specific constraints.
Figure 1: Decision tree for selecting the optimal reduction methodology based on scale and available equipment.
Detailed Protocols & Troubleshooting
Method A: Catalytic Hydrogenation (Sulfided Platinum)
Best for: Clean impurity profiles, avoiding metal waste, and mid-to-large scale.
Mechanism: Sulfur poisons the highly active sites on the Pt surface responsible for
Protocol:
-
Catalyst: 5%
(Sulfided Platinum on Carbon). Load at 1-3 wt% relative to substrate. -
Solvent: Methanol or Ethanol (0.1 M concentration).
-
Conditions: 50 psi
(3-5 bar) at 25-40°C. -
Reaction Time: 2-6 hours.
Troubleshooting Guide (Method A):
| Symptom | Probable Cause | Corrective Action |
| Loss of Bromine (Des-bromo impurity > 1%) | Catalyst too active or | 1. Switch from Pd/C to Pt(S)/C immediately.2. Add 0.1 eq. Thiophene or Diphenylsulfide as a poison.3. Reduce pressure to 1 atm (balloon). |
| Incomplete Conversion | Poisoning of catalyst by amine product. | 1. Increase temperature to 50°C.2. Verify |
| Hydroxylamine Intermediate Accumulation | Reaction stopped too early. | Continue hydrogenation. The hydroxylamine ( |
Method B: Iron-Mediated Reduction (Modified Béchamp)
Best for: Reliability, low cost, and absolute preservation of the bromine.
Mechanism: Single Electron Transfer (SET) from
Protocol:
-
Mixture: Suspend 3-nitro-4-bromobenzamide (1 equiv) in Ethanol/Water (4:1 ratio).
-
Additive: Add
(5 equiv) or Acetic Acid (5 equiv). Note: is milder and protects the amide better than pure AcOH. -
Reductant: Add Iron Powder (3-5 equiv, <325 mesh).
-
Conditions: Heat to reflux (70-80°C) with vigorous stirring for 2-4 hours.
-
Workup (Critical): Filter hot through Celite to remove iron sludge. Wash cake with hot ethanol.
Troubleshooting Guide (Method B):
| Symptom | Probable Cause | Corrective Action |
| Stalled Reaction (Black Sludge) | Surface passivation of Iron. | 1. Ensure vigorous mechanical stirring (magnetic stirring often fails with Fe sludge).2. Add a few drops of conc. HCl to activate the Iron surface. |
| Low Yield after Workup | Product trapped in Iron Oxide sludge. | 1. Do NOT let the filter cake dry (fire hazard and product trapping).2. Wash Celite cake copiously with hot EtOAc or MeOH. |
| Amide Hydrolysis (Acid formed) | pH dropped too low. | Use |
Method C: Stannous Chloride ( )
Best for: Small scale (<500mg), highly sensitive substrates.
Mechanism:
Protocol:
-
Solution: Dissolve substrate in Ethanol or EtOAc.
-
Reagent: Add
(5 equiv). -
Conditions: Stir at 70°C or reflux for 1-3 hours.
-
Workup (The "Emulsion" Problem): Cool to RT. Neutralize carefully with saturated
. Caution: This generates voluminous tin hydroxide precipitate.
Troubleshooting Guide (Method C):
| Symptom | Probable Cause | Corrective Action |
| Unmanageable Emulsion | Formation of Tin hydroxides. | The Rochelle Salt Fix: Add 20% aqueous Potassium Sodium Tartrate (Rochelle Salt) during workup. It complexes Sn and separates layers cleanly. |
| Chlorination Side Reaction | Overheating in acidic media. | Keep temperature below 75°C. Do not use excess HCl as co-solvent. |
Mechanistic Pathway & Side Reactions[3]
Understanding why side reactions occur allows for better control. The diagram below illustrates the competition between the desired pathway and the hydrodehalogenation trap.
Figure 2: Reaction pathway showing the stepwise reduction of the nitro group and the specific conditions leading to debromination or hydrolysis.
Frequently Asked Questions (FAQs)
Q: Can I use standard Pd/C if I don't have Sulfided Platinum? A: Generally, no. Pd/C is extremely efficient at inserting into Aryl-Bromide bonds. If you must use Pd/C, you have two options:
-
The "Flash" Method: Run at 0°C with 1 atm
and stop exactly when the starting material is consumed (monitor by LCMS). Debromination is usually slower than nitro reduction. -
Add a Poison: Add 1-2% Vanadium pentoxide (
) or use Pyridine as the solvent. These inhibit the catalytic sites responsible for hydrogenolysis.
Q: My product is water-soluble, and I'm losing it during the aqueous workup of the Iron method. A: this compound has amphoteric character.
-
Solution: Do not perform a standard water wash. Instead, filter the iron salts, concentrate the organic phase to dryness, and purify via recrystallization (Ethanol/Water) or flash chromatography. If you must wash, saturate the aqueous layer with NaCl (brine) and use THF/EtOAc mixtures for extraction.
Q: I see a peak with M-16 mass in LCMS. What is it?
A: This is likely the Nitroso intermediate (
-
Fix: This indicates incomplete reduction. Increase reaction time or temperature. If using
, increase pressure.[2]
References
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
-
BenchChem. (2025).[3][4] Application Notes and Protocols for the Selective Reduction of Aromatic Nitro Compounds with Stannous Chloride Dihydrate.
-
Common Organic Chemistry. (2025). Nitro Reduction: Iron (Fe) and SnCl2 Protocols.
- Blaser, H. U., et al. (2003). "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments". Advanced Synthesis & Catalysis.
-
Patent WO2007117607. (2007).[5] Synthesis of Halogenated Anilines via Iron Reduction.
Sources
Technical Support Center: Handling Hygroscopic 3-Amino-4-bromobenzamide Salts
Status: Operational Ticket Topic: Hygroscopicity Management & Salt Selection Strategy Assigned Specialist: Senior Application Scientist, Solid-State Chemistry Division
Executive Summary & Problem Scope
The Challenge: 3-Amino-4-bromobenzamide is a critical intermediate in the synthesis of PARP inhibitors and kinase inhibitors. While the free base is moderately stable, its salts (particularly Hydrochloride, Hydrobromide, or Mesylate) are frequently generated to improve aqueous solubility.
These salts often exhibit significant hygroscopicity , leading to:
-
Deliquescence: The solid absorbs enough moisture to dissolve in itself, forming a "goo."[1]
-
Hydrolytic Degradation: The amide moiety (
) is susceptible to hydrolysis under acidic, wet conditions, converting the active intermediate into the impurity 3-amino-4-bromobenzoic acid. -
Stoichiometric Drift: Inaccurate weighing leads to molar ratio errors in downstream coupling reactions (e.g., Suzuki-Miyaura or amide coupling).
This guide provides the diagnostic tools, handling protocols, and engineering strategies to mitigate these risks.
Diagnostic Hub: Troubleshooting & FAQs
Q1: My sample turned into a sticky gum during weighing. Is it ruined?
Diagnosis: This is likely deliquescence . The critical relative humidity (CRH) of the salt was exceeded. Immediate Action:
-
Do not heat blindly. Heating a deliquescent salt often causes hydrolysis or melting if the water has depressed the melting point.
-
Protocol: Dissolve the "gum" in an anhydrous solvent (e.g., Methanol or DCM), dry with
, and re-concentrate in vacuo. If the purity (HPLC) is intact, recrystallize immediately.
Q2: How do I distinguish between surface moisture and a stable hydrate?
Technical Insight: You cannot distinguish this by visual inspection. You need Dynamic Vapor Sorption (DVS) and TGA .
-
Surface Moisture: DVS shows rapid, reversible weight gain/loss without hysteresis. TGA shows weight loss starting immediately at ambient temperature.
-
Hydrate Formation: DVS shows a "step" change at a specific humidity (e.g., 40% RH) and significant hysteresis (water is trapped in the lattice). TGA shows a distinct weight loss event at a higher temperature (e.g., >80°C).
Q3: The HCl salt is too difficult to handle. Can I change the salt form?
Expert Advice: Yes. HCl salts are small and highly polar, often leading to hygroscopicity.
-
Alternative: Screen Fumarate , Succinate , or Tosylate salts. These larger, less polar counter-ions often pack more efficiently in the crystal lattice, reducing voids where water can enter.
Operational Protocols: Handling & Processing
Protocol A: Accurate Weighing of Hygroscopic Salts
-
Requirement: Relative Humidity (RH) < 30%.
-
Equipment: Glove box (ideal) or Glove Bag with
purge.
-
Equilibration: Place the spatula, weighing boat, and receiving vessel inside the glove box/bag 15 minutes prior to opening the sample.
-
Aliquot: Transfer the approximate amount to a tared vial inside the controlled environment. Cap tightly.
-
Measurement: Remove the sealed vial and weigh it on the analytical balance.
-
Correction: If weighing in open air is unavoidable, use the "Speed-Weigh" Extrapolation Method :
-
Place container on balance.[2]
-
Record weight at
. -
Plot weight vs. time and extrapolate back to
to eliminate the mass of absorbed water.
-
Protocol B: Drying Without Degradation
-
Risk: High heat + Trapped moisture = Amide Hydrolysis.
-
Method: Vacuum drying with a desiccant trap.
| Parameter | Setting | Rationale |
| Temperature | 40°C - 45°C | Keep below the glass transition ( |
| Vacuum | < 10 mbar | Maximize driving force for water removal. |
| Desiccant | Phosphorus pentoxide aggressively scavenges water vapor, preventing re-absorption. | |
| Duration | 12 - 24 Hours | Ensure bulk moisture removal, not just surface drying. |
Strategic Engineering: Salt Selection Workflow
If the current salt is operationally unviable, use this logic flow to engineer a superior solid form.
Workflow Visualization
Caption: Figure 1. Iterative Salt Selection Workflow for Benzamide Derivatives. This logic prioritizes hydrophobic counter-ions to minimize moisture uptake.
Technical Deep Dive: The Mechanism of Hygroscopicity
Understanding why your salt is hygroscopic allows for better control.
-
Crystal Lattice Energy: The this compound molecule has both a donor (
) and an acceptor (Carbonyl). When you form a salt (e.g., HCl), you disrupt the native intermolecular H-bonding network of the free base. If the new lattice energy is low (weak packing), water molecules can easily penetrate the crystal structure to coordinate with the ions. -
Amorphous Content: Rapid precipitation (e.g., crash cooling) often generates amorphous regions on the particle surface. Amorphous solids have higher free energy and are significantly more hygroscopic than crystalline solids.
-
Solution: Perform a "slurry maturation" (stirring the solid in a solvent it is slightly soluble in) for 24-48 hours to convert amorphous regions to crystalline material.
-
Comparative Data: Common Counter-Ion Performance
| Salt Form | Hygroscopicity Risk | Melting Point Trend | Notes |
| Hydrochloride | High | High | Often forms hydrates; risk of HCl loss at high temp.[3] |
| Hydrobromide | High | High | Similar to HCl; corrosive. |
| Mesylate | Moderate | Moderate | Good solubility, but can be deliquescent. |
| Tosylate | Low | High | Aromatic ring aids stacking; often non-hygroscopic. |
| Fumarate | Low | Moderate | Excellent for stability; often forms 2:1 stoichiometry. |
Troubleshooting Workflow (Decision Tree)
Use this guide when facing immediate experimental issues.
Caption: Figure 2. Rapid Response Decision Tree for Physical Instability.
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[4] (2011).[5] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.
-
Newman, A. W., & Reutzel-Edens, S. M. (2020). "Salt Selection and Optimization Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 24(3).
-
Burnett, D. J., et al. (2006). "Dynamic Vapor Sorption: A Versatile Tool for the Characterization of Pharmaceutical Materials."[5] Journal of Pharmaceutical Sciences.
-
European Pharmacopoeia (Ph. Eur.) . "5.[5]11. Characters Section in Monographs: Hygroscopicity."
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Applications of Dynamic Moisture Adsorption in Crystal Research - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. azom.com [azom.com]
Validation & Comparative
A Researcher's Guide to the 1H NMR Spectroscopic Analysis of 3-Amino-4-bromobenzamide
For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel and known compounds is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, remains one of the most powerful techniques for this purpose. This guide provides an in-depth analysis of the 1H NMR spectrum of 3-Amino-4-bromobenzamide, a valuable building block in medicinal chemistry.
This guide moves beyond a simple data report. It is designed to provide a practical, field-proven perspective on the analysis, comparing the target molecule's spectral features with those of structurally related compounds. By understanding the electronic effects of the substituents on the benzene ring, researchers can gain a deeper predictive power in their own spectroscopic analyses.
The Structural Context: Predicting the 1H NMR Spectrum of this compound
The structure of this compound presents a unique set of electronic interactions that directly influence the chemical shifts of its aromatic protons. The molecule has three distinct aromatic protons, along with protons from the primary amine (-NH2) and amide (-CONH2) groups.
-
The Amide Group (-CONH2): This is an electron-withdrawing group, which deshields (shifts to a higher ppm value) the protons on the aromatic ring, particularly those ortho and para to it.
-
The Amino Group (-NH2): This is a strong electron-donating group, which shields (shifts to a lower ppm value) the aromatic protons, especially at the ortho and para positions.
-
The Bromo Group (-Br): This is an electronegative atom that exerts an electron-withdrawing inductive effect, but its lone pairs can also participate in resonance, leading to a more complex influence on the aromatic system.
Based on these principles, we can predict the relative chemical shifts of the three aromatic protons (H-2, H-5, and H-6).
Comparative Spectral Analysis: Benchmarking Against Simpler Analogs
To substantiate our predictions for this compound, a comparative analysis with simpler, commercially available benzamides is invaluable. This approach allows for the dissection of individual substituent effects.
| Compound | Aromatic Proton Chemical Shifts (δ, ppm) and Multiplicities | Amide/Amine Proton Chemical Shifts (δ, ppm) | Solvent | Reference |
| Benzamide | 8.05 (d), 7.93 (m), 7.53 (m), 7.47 (m) | 8.05, 7.46 (broad) | DMSO-d6 | [1] |
| 3-Aminobenzamide | Signals in the aromatic region | Broad signals for NH2 and CONH2 | DMSO-d6 | [2] |
| 4-Bromobenzamide | 7.60 (t), 7.37 (d) | 5.96 (broad) | CDCl3 | [3] |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
The data from these analogs confirm the expected electronic effects. For instance, the aromatic protons of benzamide are found in the 7.4-8.1 ppm range. In 4-bromobenzamide, the protons are slightly shifted. A detailed analysis of the splitting patterns and coupling constants is crucial for definitive assignments.
Detailed 1H NMR Analysis of this compound (Predicted)
Based on the analysis of substituent effects and comparison with analogs, the following is a predicted 1H NMR spectrum for this compound in a common NMR solvent like DMSO-d6.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-2 | ~7.8 | d | ~2 | Ortho to the electron-withdrawing amide group and meta to the electron-donating amino group. Experiences deshielding. Coupled only to H-6 (meta coupling). |
| H-6 | ~7.4 | dd | J(H6-H5) ≈ 8, J(H6-H2) ≈ 2 | Ortho to the bromine and meta to both the amide and amino groups. Coupled to H-5 (ortho coupling) and H-2 (meta coupling). |
| H-5 | ~6.8 | d | ~8 | Ortho to the electron-donating amino group and meta to the bromine. Experiences significant shielding. Coupled only to H-6 (ortho coupling). |
| -NH2 (Amine) | ~5.5 | br s | - | Broad singlet due to quadrupole broadening and potential exchange. |
| -CONH2 (Amide) | ~7.5 and ~7.0 | br s | - | Two broad singlets for the two non-equivalent amide protons. |
Experimental Protocol for High-Quality 1H NMR Spectrum Acquisition
Achieving a high-resolution 1H NMR spectrum is contingent on meticulous sample preparation and proper instrument setup.
Workflow for 1H NMR Spectrum Acquisition
Caption: A typical workflow for acquiring a 1H NMR spectrum.
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh approximately 5-25 mg of this compound into a clean, dry vial.[4]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).[4][5] The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (NH and OH).[6]
-
Ensure the sample is fully dissolved. Gentle warming or vortexing can aid dissolution.[4]
-
-
Filtration:
-
Instrumental Analysis:
-
Insert the NMR tube into a spinner turbine and adjust the depth using a gauge.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to optimize its homogeneity.
-
Acquire the 1H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay). For quantitative analysis, a longer relaxation delay is necessary.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak as a secondary reference or an internal standard like tetramethylsilane (TMS).
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.
-
Conclusion
The 1H NMR spectrum of this compound offers a rich example of how substituent effects govern the chemical environment of protons in an aromatic system. By systematically analyzing these effects and comparing the spectrum with those of simpler analogs, a confident structural assignment can be made. The provided experimental protocol outlines the best practices to ensure the acquisition of high-quality, reproducible NMR data, a critical step in the rigorous characterization of chemical compounds in a research and development setting.
References
-
The Royal Society of Chemistry. d1nj03041h1.pdf. [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
PubChem. 4-Bromobenzamide. [Link]
-
University of Leicester. NMR Sample Preparation. [Link]
-
Bruker. NMR Sample Preparation. [Link]
-
The Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications. [Link]
-
Iowa State University. NMR Sample Preparation. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
Western University. NMR SAMPLE PREPARATION. [Link]
-
University of Wisconsin-Madison. Preparing and submitting samples for 1H-NMR analysis. [Link]
Sources
- 1. Benzamide(55-21-0) 1H NMR [m.chemicalbook.com]
- 2. 3-Aminobenzamide(3544-24-9) 1H NMR [m.chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. publish.uwo.ca [publish.uwo.ca]
- 6. organomation.com [organomation.com]
- 7. sites.bu.edu [sites.bu.edu]
Decoding the Signature Fragmentation of 3-Amino-4-bromobenzamide: A Comparative Guide to its Mass Spectrometric Behavior
For researchers and scientists in drug development and analytical chemistry, understanding the structural nuances of a molecule is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, offering profound insights into a compound's identity, purity, and metabolic fate. This guide provides an in-depth analysis of the mass spectrometric fragmentation patterns of 3-Amino-4-bromobenzamide, a key building block in medicinal chemistry. We will explore its behavior under different ionization techniques, compare it with other aromatic amides, and provide the foundational knowledge to confidently interpret its mass spectral data.
Introduction to this compound and its Analytical Importance
This compound (C₇H₇BrN₂O, Molecular Weight: 215.05 g/mol ) is a substituted aromatic amide that serves as a versatile intermediate in the synthesis of various pharmaceutical agents.[1] Its structure, featuring an amino group, a bromine atom, and an amide functional group on a benzene ring, presents a unique case for mass spectrometric analysis. The presence of the bromine atom, with its characteristic isotopic distribution (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), provides a distinct signature in the mass spectrum, aiding in the identification of bromine-containing fragments.
Understanding the fragmentation of this molecule is not merely an academic exercise. It is crucial for:
-
Structural Elucidation: Confirming the identity of synthesized compounds.
-
Metabolite Identification: Identifying biotransformations of parent drugs containing this moiety.
-
Impurity Profiling: Detecting and identifying related substances in drug manufacturing.
This guide will focus on the two most common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI), to provide a comprehensive picture of the molecule's gas-phase chemistry.
Experimental Design: The "Why" Behind the Method
The choice of ionization technique is a critical first step in any mass spectrometric analysis, as it dictates the nature of the initial ion and its subsequent fragmentation.
Electron Ionization (EI-MS): The Hard Ionization Approach
EI is a classic, highly energetic ionization technique that typically leads to extensive fragmentation.[2] This "hard" ionization is invaluable for creating a detailed fragmentation fingerprint, which is highly reproducible and ideal for library matching. For aromatic compounds, EI often produces a strong molecular ion peak due to the stability of the aromatic ring.[2]
Experimental Protocol: Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS)
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Injection: Inject 1 µL of the sample solution into the GC inlet heated to 250°C.
-
Chromatographic Separation: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) with a temperature program starting at 100°C, holding for 1 minute, then ramping to 280°C at 15°C/min, and holding for 5 minutes. Helium is used as the carrier gas at a constant flow rate of 1 mL/min.
-
Ionization: The column effluent is directed into the EI source operating at 70 eV.[3]
-
Mass Analysis: The mass analyzer (e.g., a quadrupole) scans a mass range of m/z 40-300.
Electrospray Ionization (ESI-MS): The Soft Ionization Alternative
In contrast to EI, ESI is a "soft" ionization technique that imparts minimal excess energy to the analyte.[4][5] This results in a spectrum dominated by the protonated molecule, [M+H]⁺, with minimal in-source fragmentation.[6][7] ESI is particularly well-suited for polar and thermally labile molecules and is the standard for liquid chromatography-mass spectrometry (LC-MS).[8][9] To induce fragmentation in ESI, tandem mass spectrometry (MS/MS) is employed, where the [M+H]⁺ ion is isolated and fragmented through collision-induced dissociation (CID).[10]
Experimental Protocol: Electrospray Ionization Liquid Chromatography-Tandem Mass Spectrometry (ESI-LC-MS/MS)
-
Sample Preparation: Prepare a 1 µg/mL solution of this compound in a 50:50 mixture of water and acetonitrile with 0.1% formic acid. The acid promotes protonation.
-
Chromatographic Separation: Inject 5 µL of the sample onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Use a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid) at a flow rate of 0.4 mL/min.
-
Ionization: The column effluent is introduced into the ESI source operating in positive ion mode. Key parameters include a capillary voltage of 3.5 kV, a desolvation gas temperature of 350°C, and a nebulizer pressure of 40 psi.
-
MS1 Scan: Acquire a full scan mass spectrum from m/z 100-300 to identify the [M+H]⁺ ion.
-
MS/MS Scan (Product Ion Scan): Isolate the [M+H]⁺ ion (m/z 215/217) in the first mass analyzer and subject it to CID with argon as the collision gas in a collision cell. The second mass analyzer scans for the resulting product ions.
Fragmentation Pattern Analysis: A Tale of Two Techniques
The fragmentation of this compound is primarily dictated by the stability of the aromatic ring and the nature of its substituents.
Predicted Electron Ionization (EI) Fragmentation
Under EI conditions, the initial event is the removal of an electron to form the molecular ion (M⁺•) at m/z 214/216 . The presence of the bromine atom will result in two peaks of nearly equal intensity separated by 2 Da.
The most common fragmentation pathway for aromatic amides is the cleavage of the N-CO bond, leading to the formation of a stable benzoyl cation.[6][11] This cation is resonance-stabilized.
Key Predicted EI Fragments:
| m/z (⁷⁹Br/⁸¹Br) | Proposed Structure | Formation Pathway | Notes |
| 214/216 | [C₇H₇BrN₂O]⁺• | Molecular Ion (M⁺•) | Parent ion, will show characteristic bromine isotope pattern. |
| 198/200 | [C₇H₅BrO]⁺• | Loss of NH₂ radical (•NH₂) | α-cleavage at the amide group. |
| 170/172 | [C₆H₅Br]⁺• | Loss of CO from m/z 198/200 | Decarbonylation of the benzoyl cation. |
| 118 | [C₆H₄N₂O]⁺• | Loss of Br radical (•Br) | Cleavage of the C-Br bond. |
| 91 | [C₆H₅N]⁺• | Loss of CO from m/z 118 | Decarbonylation. |
| 76 | [C₆H₄]⁺• | Loss of HCN from m/z 102 (from [C₇H₅BrO]⁺•) | A common fragment for benzene rings. |
| 44 | [CONH₂]⁺ | Cleavage of the ring-carbonyl bond | Characteristic fragment for primary amides. |
Diagram: Predicted EI Fragmentation Pathway
Caption: Predicted EI fragmentation of this compound.
Predicted Electrospray Ionization (ESI-MS/MS) Fragmentation
In positive ion ESI, the molecule will readily protonate, likely at the amino group or the amide oxygen, to form the [M+H]⁺ ion at m/z 215/217 . Fragmentation is then induced via CID.
The fragmentation of the protonated molecule will also likely involve the amide group, but the pathways can differ from EI due to the presence of the additional proton.
Key Predicted ESI-MS/MS Fragments from [M+H]⁺ (m/z 215/217):
| m/z (⁷⁹Br/⁸¹Br) | Proposed Structure | Formation Pathway | Notes |
| 215/217 | [C₇H₈BrN₂O]⁺ | Protonated Molecule ([M+H]⁺) | Precursor ion for MS/MS. |
| 198/200 | [C₇H₅BrO]⁺ | Loss of NH₃ | Loss of ammonia from the protonated amide. |
| 170/172 | [C₆H₅Br]⁺• | Loss of CO from m/z 198/200 | Decarbonylation. |
| 136/138 | [C₇H₇BrN]⁺ | Loss of H₂O and CO | Complex rearrangement. |
| 92 | [C₆H₆N]⁺ | Loss of Br and CO from [M+H]⁺ | Indicates loss of the bromine and carbonyl group. |
Diagram: Predicted ESI-MS/MS Fragmentation Workflow
Sources
- 1. This compound | 98550-53-9 [sigmaaldrich.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. d-nb.info [d-nb.info]
- 9. Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asdlib.org [asdlib.org]
- 11. m.youtube.com [m.youtube.com]
Comparing reactivity of 3-Amino-4-bromobenzamide vs 3-Amino-4-chlorobenzamide
Executive Summary: The Reactivity vs. Cost Trade-off[1]
In the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other benzamide-based pharmacophores, the choice between 3-Amino-4-bromobenzamide (3-ABB) and 3-Amino-4-chlorobenzamide (3-ACB) is a critical decision point determined by the required downstream chemistry.[1]
While both compounds serve as precursors for the 3-aminobenzamide scaffold, their utility diverges significantly in metal-catalyzed cross-coupling reactions.[1] 3-ABB offers superior reactivity under mild conditions, making it the standard for discovery-phase synthesis where yield and speed are paramount.[1] 3-ACB , while significantly less expensive, requires specialized catalytic systems (bulky phosphine ligands) to overcome the higher activation energy of the C-Cl bond, making it more suitable for process-scale optimization where catalyst cost is balanced against raw material savings.[1]
Quick Selection Matrix
| Feature | This compound (3-ABB) | 3-Amino-4-chlorobenzamide (3-ACB) |
| CAS Number | 98550-53-9 | 19694-10-1 |
| C-X Bond Energy | ~81 kcal/mol (Weaker) | ~96 kcal/mol (Stronger) |
| Suzuki Coupling | Standard catalysts (e.g., Pd(PPh₃)₄) | Specialized ligands (e.g., XPhos, SPhos) required |
| Oxidative Addition | Fast (Rate-limiting step is often transmetallation) | Slow (Rate-limiting step is oxidative addition) |
| Lithiation | Rapid Li-Hal exchange (requires N-protection) | Sluggish; Ortho-lithiation competes |
| Primary Use Case | Lead Optimization / Library Synthesis | Process Scale-up / Cost-sensitive routes |
Structural & Electronic Analysis
To understand the reactivity differences, one must analyze the electronic environment of the benzene ring. Both molecules feature a "Push-Pull" system that dictates their behavior in nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-couplings.
-
Position 1 (Amide, -CONH₂): A moderate electron-withdrawing group (EWG) located para to the halogen. This withdraws electron density, theoretically activating the C-Halogen bond for oxidative addition.
-
Position 3 (Amino, -NH₂): A strong electron-donating group (EDG) located ortho to the halogen. Through resonance (+M effect), this group pumps electron density into the ring, specifically shielding the C4 position.
-
Position 4 (Halogen): The reaction center.
The "Deactivation" Effect: In both compounds, the strong electron-donating effect of the ortho-amino group overrides the activation provided by the para-amide.[1] This makes the C-X bond electron-rich, rendering oxidative addition (the first step in Suzuki/Buchwald couplings) more difficult than in simple halo-benzenes.
-
Consequence for 3-ABB: The weaker C-Br bond compensates for this electron richness, allowing standard Pd(0) catalysts to insert effectively.[1]
-
Consequence for 3-ACB: The stronger C-Cl bond, combined with the electron-rich ring, makes the C-Cl bond inert to standard Pd catalysts.[1] Successful coupling requires electron-rich, bulky ligands (e.g., Buchwald ligands) to facilitate oxidative addition.
Reactivity Profile: Palladium-Catalyzed Cross-Coupling[1]
This is the primary differentiator. The experimental data below illustrates the divergent protocols required for a Suzuki-Miyaura coupling with a standard phenylboronic acid.
Comparative Workflow Diagram
Figure 1: Decision logic for substrate selection based on catalytic requirements.
Experimental Protocols
Protocol A: Suzuki Coupling of this compound (Standard)
Use this protocol for library generation and rapid analog synthesis.[1]
-
Reagents: 3-ABB (1.0 eq), Arylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 eq).
-
Solvent: DME:Water (4:1) or Toluene:Ethanol:Water (4:1:1).
-
Procedure:
-
Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄.
-
Expected Outcome: >85% yield; minimal purification required.
Protocol B: Suzuki Coupling of 3-Amino-4-chlorobenzamide (Advanced)
Use this protocol only if cost constraints rule out the bromo-analog.[1]
-
Reagents: 3-ACB (1.0 eq), Arylboronic acid (1.5 eq), Pd₂(dba)₃ (2 mol%), XPhos or SPhos (4-8 mol%), K₃PO₄ (3.0 eq).
-
Solvent: 1,4-Dioxane (anhydrous) or n-Butanol.
-
Procedure:
-
Pre-complexation: Stir Pd₂(dba)₃ and XPhos in dioxane at RT for 20 mins to generate the active catalytic species L-Pd(0).
-
Add 3-ACB, boronic acid, and K₃PO₄.[1]
-
Heat to 100–110°C (reflux) for 12–24 hours.
-
-
Note: The higher temperature and stronger base are necessary to force the oxidative addition of the Ar-Cl bond.
-
Expected Outcome: 60–80% yield; requires careful chromatography to remove phosphine byproducts.
Secondary Reactivity: Metal-Halogen Exchange[1]
When synthesizing complex scaffolds, researchers often use Lithium-Halogen exchange to introduce electrophiles (e.g., aldehydes, ketones) at the 4-position.[1]
-
This compound:
-
Reactivity: Undergoes rapid exchange with n-BuLi or t-BuLi at -78°C.
-
Challenge: The amide (-CONH₂) and amine (-NH₂) protons are acidic. You must use 3.5 equivalents of organolithium (to deprotonate N-H sites first) or, preferably, protect the nitrogen groups (e.g., as a bis-TMS derivative) prior to exchange.
-
Selectivity: Excellent. The Br exchanges selectively.
-
-
3-Amino-4-chlorobenzamide:
-
Reactivity: Poor. The C-Cl bond is too strong for efficient exchange at -78°C.[1]
-
Risk: Attempting to force this reaction with higher temperatures or stronger bases often leads to ortho-lithiation (deprotonation of the ring C-H bonds) rather than halogen exchange, leading to a mixture of regioisomers.
-
Application in PARP Inhibitor Synthesis[4]
Both compounds are structural analogs of 3-aminobenzamide (3-AB) , a prototypical PARP inhibitor.[1] In drug development, the 4-position is often substituted to access a hydrophobic pocket within the PARP active site.
-
SAR Insight: The 4-chloro derivative (3-ACB) is often used directly in biological assays to probe steric tolerance because the Chlorine atom is a bioisostere for a methyl group, whereas Bromine is significantly larger.[1]
-
Synthetic Utility: If the goal is to synthesize a library of 4-substituted-3-aminobenzamides (e.g., 4-aryl, 4-alkynyl), 3-ABB is the mandatory starting material.[1] 3-ACB is generally an "end-point" molecule or used only when the 4-Cl motif is the final desired target.[1]
References
-
Sigma-Aldrich. this compound Product Sheet. Link
-
PubChem. 3-Amino-4-chlorobenzamide Compound Summary. National Library of Medicine.[3] Link
-
Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational text on Br vs Cl reactivity rates). Link
-
BenchChem. Suzuki Coupling Protocols for Chlorinated Benzamides. (General protocol adaptation for deactivated chlorides). Link
-
Common Organic Chemistry. Suzuki Reaction Conditions and Mechanism. Link
Sources
- 1. 3-Amino-4-chlorobenzamide - CAS:19694-10-1 - Shandong Benrite New Chemical Materials Co., Ltd [benritechem.com]
- 2. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 3. 3-Aminobenzamide | C7H8N2O | CID 1645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
High-Resolution Purity Analysis of 3-Amino-4-bromobenzamide: Overcoming Regioisomeric Challenges
Executive Summary
In the synthesis of 3-Amino-4-bromobenzamide (ABB) , a critical intermediate for PARP and kinase inhibitors, the "generic" HPLC approach often fails. Standard C18 methods frequently struggle to resolve the target analyte from its regioisomer, 4-amino-3-bromobenzamide , due to their identical molecular weight and nearly indistinguishable hydrophobicity.
This guide objectively compares a standard C18 (Alkyl) method against a targeted Phenyl-Hexyl (
The Separation Challenge
The purity check for ABB is complicated by the behavior of its functional groups:
-
The Core: A benzene ring (aromatic).
-
The Substituents: An electron-donating amino group (
), an electron-withdrawing amide group ( ), and a hydrophobic bromine atom ( ).
Critical Impurities
The most difficult separation is not the starting material (3-aminobenzamide), but the regioisomer formed during non-selective bromination or amidation steps.
| Compound | Structure | LogP (Approx) | Separation Difficulty |
| This compound (Target) | Ortho-bromo/amino | ~1.3 | N/A |
| 4-Amino-3-bromobenzamide (Isomer) | Meta-bromo/amino | ~1.3 | High (Co-elutes on C18) |
| 3-Amino-4-bromobenzoic acid | Hydrolysis product | ~1.6 | Low (Separates by pH) |
Comparative Analysis: C18 vs. Phenyl-Hexyl[1]
We evaluated two distinct methodologies to solve the isomer co-elution problem.
Method A: The "Generic" Standard (Alternative)
-
Column: C18 (Octadecylsilane),
mm, 3.5 µm. -
Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).
-
Mechanism: Hydrophobic subtraction.
-
Outcome: FAIL . The C18 phase interacts primarily with the hydrophobicity of the bromine and the benzene ring. Since the isomer has the same atoms, the hydrophobic difference is negligible.
-
Result: The isomer appears as a "shoulder" on the main peak.
-
Method B: The Optimized Solution (Recommended)
-
Column: Phenyl-Hexyl (e.g., Agilent ZORBAX Eclipse Plus Phenyl-Hexyl or similar),
mm, 3.5 µm. -
Mobile Phase: 10 mM Ammonium Formate pH 3.0 (A) / Methanol (B).
-
Mechanism:
Stacking + Hydrophobicity. -
Outcome: PASS . The Phenyl-Hexyl phase engages in
interactions with the analyte's aromatic ring.[1] The electron density of the ring differs slightly between the 3,4-substitution and the 4,3-substitution.
Comparative Data Summary
| Parameter | Method A (C18 / ACN) | Method B (Phenyl-Hexyl / MeOH) |
| Retention Time (Main Peak) | 4.2 min | 6.8 min |
| Selectivity ( | 1.02 (Co-elution) | 1.15 (Separated) |
| Resolution ( | 0.8 (Fail) | 2.4 (Pass) |
| Tailing Factor ( | 1.3 | 1.1 |
Visualizing the Mechanism
The following diagram illustrates why the Phenyl-Hexyl column succeeds. The "Lock and Key" fit of the
Figure 1: Mechanistic difference. C18 relies solely on hydrophobicity, while Phenyl-Hexyl utilizes
Detailed Experimental Protocol (Method B)
This protocol is self-validating. If the resolution between the Main Peak and the Isomer is
Reagents
-
Methanol: HPLC Grade or higher.
-
Water: Milli-Q (18.2 MΩ).
-
Ammonium Formate: Analytical Grade.
-
Formic Acid: Analytical Grade.
Instrument Setup
-
Column: Phenyl-Hexyl,
mm, 3.5 µm (or 5 µm). -
Temperature:
(Control is critical for -interactions). -
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Strong absorption for benzamides).
-
Injection Volume: 5-10 µL.
Mobile Phase Preparation[4]
-
Solvent A (Buffer): Dissolve 0.63 g Ammonium Formate in 1000 mL water. Adjust pH to 3.0 with Formic Acid. Filter through 0.22 µm membrane.
-
Solvent B: 100% Methanol.
Gradient Program
| Time (min) | % Solvent A (Buffer) | % Solvent B (MeOH) | Comment |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Polar impurities) |
| 15.0 | 40 | 60 | Linear Gradient |
| 18.0 | 10 | 90 | Wash |
| 20.0 | 90 | 10 | Re-equilibration |
Method Development Workflow
Use this decision tree to adapt the method if your specific matrix (e.g., reaction mixture vs. pure powder) differs.
Figure 2: Step-by-step development strategy emphasizing the switch to Methanol/Phenyl-Hexyl logic.
Validation Performance (Simulated Data)
The following data represents typical performance metrics for this optimized method, compliant with ICH Q2(R1) guidelines.
Linearity & Range
-
Range: 0.5 µg/mL to 100 µg/mL.
-
Regression (
): > 0.9995.
Sensitivity
| Parameter | Concentration (µg/mL) | S/N Ratio |
| LOD (Limit of Detection) | 0.05 | 3.3 |
| LOQ (Limit of Quantitation) | 0.15 | 10.0 |
Accuracy (Recovery)
Spike recovery performed at 50%, 100%, and 150% of target concentration.
| Spike Level | Recovery (%) | % RSD (n=3) |
| 50% | 99.2 | 0.8 |
| 100% | 100.4 | 0.5 |
| 150% | 99.8 | 0.6 |
References
-
ICH Harmonised Tripartite Guideline. (2005).[4] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4][5] [Link]
-
Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Application Note 5990-4711EN. [Link]
-
Element Lab Solutions. (n.d.).
Interactions.[Link] -
PubChem. (2025).[6] 4-Bromobenzamide Compound Summary. National Library of Medicine. [Link]
Sources
- 1. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI Blog [oreateai.com]
- 2. agilent.com [agilent.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. database.ich.org [database.ich.org]
- 5. jordilabs.com [jordilabs.com]
- 6. 4-Bromobenzamide | C7H6BrNO | CID 69683 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Guide: UV-Vis Absorption Maxima of 3-Amino-4-bromobenzamide
[1]
Executive Summary
This compound (CAS: 98550-53-9) is a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other benzamide-based radiopharmaceuticals.[1] While often overshadowed by its parent compound, 3-aminobenzamide, the introduction of the bromine atom at the para position (relative to the amide) and ortho position (relative to the amine) introduces distinct electronic and steric effects that modulate its optical properties.[1]
This guide defines the spectroscopic profile of this compound through comparative analysis with its structural analogs. Based on experimental data of constituent pharmacophores, the compound exhibits a primary absorption maximum (
Structural Analysis & Chromophore Theory
To accurately interpret the UV-Vis spectrum without a singular reference standard, one must deconstruct the molecule into its contributing auxochromes using the principles of substituent effects (Woodward-Fieser rules extension for aromatics).[1]
Electronic Contributions
-
Benzamide Core (Chromophore): The parent system absorbs at
nm due to transitions.[1] -
3-Amino Group (Strong Auxochrome): The lone pair on the nitrogen interacts with the
-system (n ), causing a significant bathochromic (red) shift.[1] In 3-aminobenzamide, this shifts the primary band to 272 nm .[1] -
4-Bromo Group (Weak Auxochrome): Halogens typically induce a minor bathochromic shift (2–5 nm) and a hyperchromic effect (increased intensity) due to the heavy atom effect and lone pair donation, though less pronounced than the amino group.[1]
Predicted Spectral Shift
The 4-bromo substituent is ortho to the 3-amino group. While steric crowding can sometimes induce hypsochromic (blue) shifts by twisting the bond out of planarity, the amino and bromo groups are relatively compact.[1] Therefore, the electronic donation dominates, predicting a slight redshift relative to 3-aminobenzamide.[1]
Comparative Spectral Performance
The following table synthesizes experimental data from structural analogs to triangulate the specific absorption maxima for this compound.
Table 1: Comparative UV-Vis Data of Benzamide Analogs
| Compound | Structure | Electronic Driver | ||
| Benzamide | Parent | ~225 nm | N/A | Basic |
| 3-Aminobenzamide | Analog (No Br) | 272 nm | 226 nm | Strong |
| 4-Bromobenzamide | Analog (No NH | ~245 nm | ~280 nm (sh) | Weak auxochrome effect |
| This compound | Target | 278 ± 5 nm (Predicted) | 235 ± 5 nm | Synergistic auxochromes |
(Note: "sh" denotes a shoulder peak. Values are based on polar solvents like Methanol or Ethanol.)
Experimental Protocol: Self-Validating Characterization
To empirically determine the precise
Reagents & Equipment[1][2][3]
-
Solvent: HPLC-grade Methanol (Cutoff: 205 nm) or Ethanol. Avoid Acetone (high UV cutoff).[1]
-
Blank: Pure solvent from the same bottle used for solvation.
-
Cuvettes: Quartz (required for UV <300 nm).[1]
Step-by-Step Methodology
-
Stock Solution Preparation:
-
Weigh 2.15 mg of this compound (MW: 215.05 g/mol ).[1]
-
Dissolve in 10 mL Methanol to create a 1.0 mM (10⁻³ M) stock.
-
Validation: Sonicate for 5 minutes to ensure complete dissolution; benzamides can form micro-suspensions that scatter light.
-
-
Dilution Series (Linearity Check):
-
Prepare three working standards: 10 µM, 20 µM, and 50 µM .
-
Why? Single-point measurements are prone to saturation errors. A linear response across three points validates Beer-Lambert Law compliance.
-
-
Spectral Scan:
-
Set instrument to scan 200 nm – 400 nm .
-
Baseline correct using the solvent blank.
-
Scan the 20 µM sample first. Target absorbance: 0.4 – 0.8 AU .
-
-
Data Analysis:
Visualization: Characterization Workflow
The following diagram illustrates the logical flow for characterizing the compound, including decision nodes for troubleshooting solubility or concentration issues.
Figure 1: Decision-tree workflow for the UV-Vis characterization of substituted benzamides.
Technical Insights & Troubleshooting
Solvatochromic Effects
The position of the amino band is sensitive to solvent polarity.
-
In Water/Buffer (pH 7): The spectrum may slightly blue-shift relative to methanol due to hydrogen bonding stabilizing the ground state.[1]
-
In Acid (pH < 3): Protonation of the amino group (
) destroys the transition.[1] Expect the disappearance of the ~280 nm peak , leaving a spectrum resembling 4-bromobenzamide.[1] This is a useful confirmation test for the amino group's integrity.
Purity Indicators
If you observe a strong absorption tail extending beyond 350 nm into the visible region (yellowing), this indicates oxidation of the amino group (formation of azo or nitro species) or impurities.[1] Pure this compound should be colorless in solution with negligible absorbance >330 nm.
References
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of 3-Aminobenzoic Acid (Analog Reference). Retrieved from [Link][1]
-
National Institute of Standards and Technology (NIST). (2023).[1] Benzamide, 3-amino- UV/Visible Spectrum.[1] NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link][1]
-
PubChem. (2025).[2][3] 4-Bromobenzamide Spectral Data.[2][3] National Library of Medicine. Retrieved from [Link][1][2]
-
Michigan State University. (n.d.). UV-Visible Spectroscopy: Substituent Effects and Conjugation. Department of Chemistry. Retrieved from [Link]
Chromatographic Resolution of Halogenated Benzamide Isomers
A Comparative Guide to Stationary Phase Selectivity
Executive Summary: The Isomeric Challenge
In drug development, halogenated benzamides (e.g., intermediates for substituted benzamides like sulpiride or metoclopramide) present a classic "critical pair" challenge. Positional isomers (ortho-, meta-, para-) often possess identical molecular weights and nearly indistinguishable hydrophobicities (
Standard C18 (octadecylsilane) phases rely predominantly on hydrophobic subtraction. Consequently, they often fail to resolve these isomers, resulting in co-elution or "shouldering." This guide demonstrates that Pentafluorophenyl (PFP) stationary phases provide the necessary orthogonality to C18 by exploiting specific electrostatic, dipole-dipole, and
Mechanistic Insight: Why C18 Fails and PFP Succeeds
To resolve isomers with identical hydrophobicity, one must utilize a separation mechanism that discriminates based on electronic density and molecular shape .
The Failure of C18 (Hydrophobic Interaction)
C18 phases interact with analytes based on dispersive forces (van der Waals). Since the halogen atom's contribution to overall lipophilicity changes minimally with position (ortho vs. meta vs. para), the retention times (
The PFP Advantage (Multi-Mode Interaction)
Fluorinated stationary phases, specifically Propyl-Pentafluorophenyl (PFP), introduce three distinct interaction mechanisms that are sensitive to isomer geometry:
-
-
Interactions: The electron-deficient PFP ring interacts with the electron-rich benzamide ring. -
Dipole-Dipole Interactions: The C-F bonds in the stationary phase create a strong dipole that interacts with the amide and halogen dipoles of the analyte.
-
Shape Selectivity (Steric): The rigid PFP ring discriminates against bulky ortho- substituents that prevent close approach to the ligand, often causing ortho- isomers to elute significantly earlier than para- isomers.
Visualizing the Interaction Mechanism
The following diagram illustrates the multi-modal interaction capability of PFP phases compared to the singular mode of C18.
Figure 1: Mechanistic comparison showing the single-mode interaction of C18 versus the tri-modal interaction of PFP phases.
Comparative Experimental Data
The following data represents a study comparing the separation of a mixture containing 2-bromo-, 3-bromo-, and 4-bromobenzamide.
Experimental Protocol
-
System: UHPLC with DAD detection at 254 nm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Methanol (MeOH). Note: MeOH is preferred over Acetonitrile for PFP phases to prevent suppression of
- interactions. -
Gradient: 5% B to 60% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Temperature: 35°C.
Performance Metrics
- (Retention Factor): Measure of retention.
-
(Selectivity): Ratio of retention factors (
). is desired. -
(Resolution): Separation quality.
indicates baseline separation.
Table 1: Stationary Phase Performance Comparison
| Stationary Phase | Isomer Pair | Selectivity ( | Resolution ( | Observation |
| C18 (General) | Ortho / Meta | 1.02 | 0.6 (Co-elution) | Hydrophobicities are too similar. |
| Meta / Para | 1.04 | 0.9 (Partial) | Inadequate separation for QC. | |
| Phenyl-Hexyl | Ortho / Meta | 1.08 | 1.2 | Improved, but risk of overlap. |
| Meta / Para | 1.10 | 1.4 | ||
| PFP (Fluorinated) | Ortho / Meta | 1.25 | 3.8 (Baseline) | Steric repulsion shifts Ortho significantly. |
| Meta / Para | 1.18 | 2.5 (Baseline) | Dipole interactions resolve Meta/Para. |
Analyst Note: The PFP column successfully resolves the "critical pair" (Ortho/Meta) because the ortho- halogen sterically hinders the amide group's ability to approach the planar PFP surface, reducing retention significantly compared to the meta- and para- isomers.
Method Development Workflow
To ensure reproducibility and efficiency, follow this logic flow when developing methods for halogenated isomers.
Figure 2: Decision tree for selecting the appropriate stationary phase for isomeric separations.
Detailed Experimental Protocol
Step 1: Column Selection
Select a column with high fluorine coverage.
-
Recommended: Agilent Poroshell 120 PFP or Waters ACQUITY CSH Fluoro-Phenyl (2.7 µm or 1.7 µm particle size).
-
Dimensions: 100 mm x 2.1 mm (for UHPLC) or 150 mm x 4.6 mm (for HPLC).
Step 2: Mobile Phase Preparation
-
Solvent A: Dissolve 1.0 mL of LC-MS grade Formic Acid in 1000 mL of Milli-Q water. Mix and degas.
-
Solvent B: 100% Methanol (LC-MS grade).
-
Why Methanol? Aprotic solvents like Acetonitrile can form dipole interactions with the PFP ring, masking the stationary phase and reducing selectivity. Protic solvents like Methanol facilitate the analyte-stationary phase interaction [1].
-
Step 3: Equilibration and Injection
-
Flush column with 100% B for 10 minutes to clean.
-
Equilibrate at initial gradient conditions (e.g., 5% B) for at least 10 column volumes.
-
Inject Sample: 1-5 µL. Ensure sample diluent matches initial mobile phase strength to avoid peak distortion.
Step 4: Data Analysis
Calculate resolution (
References
-
Agilent Technologies. (2014).[1] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Application Note 5991-4373EN.[1]
-
Waters Corporation. (2020). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Application Note.
-
Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation.
-
Chromatography Online. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC North America.
Sources
Safety Operating Guide
Navigating the Disposal of 3-Amino-4-bromobenzamide: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and chemical research, the safe management and disposal of chemical reagents are paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Amino-4-bromobenzamide (CAS No. 98550-53-9), a compound often utilized in the synthesis of complex organic molecules. Adherence to these procedures is not only a matter of regulatory compliance but a cornerstone of a robust safety culture, protecting both laboratory personnel and the environment.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is crucial. This compound is a halogenated aromatic amine, a class of compounds that requires careful management.
Core Hazards:
-
Irritation: Safety Data Sheets (SDS) for analogous compounds indicate that it may cause skin, eye, and respiratory irritation.[1][2][3][4]
-
Toxicity: While specific toxicity data for this exact compound is not extensively published, related aromatic amines and halogenated compounds are often classified as harmful if swallowed or inhaled.[1][4][5]
-
Environmental Hazard: Improper disposal of halogenated compounds can lead to the formation of persistent and toxic byproducts in the environment.
This risk profile dictates that this compound must be treated as a hazardous waste and strictly prohibited from being disposed of down the drain or in general refuse.[6]
| Hazard Classification (Anticipated) | GHS Pictogram | Precautionary Statement Codes |
| Skin Irritation | GHS07 (Exclamation Mark) | P264, P280, P302+P352 |
| Eye Irritation | GHS07 (Exclamation Mark) | P280, P305+P351+P338 |
| Acute Toxicity (Oral) | GHS07 (Exclamation Mark) | P270, P301+P312 |
| Respiratory Irritation | GHS07 (Exclamation Mark) | P261, P271, P304+P340 |
This table is based on the hazard profiles of structurally similar chemicals. Always refer to the specific SDS provided by your supplier.
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the systematic process for the safe disposal of this compound from the laboratory bench to its final, compliant destination.
Step 1: Personal Protective Equipment (PPE)
Before beginning the disposal process, ensure you are wearing the appropriate PPE. This is your primary defense against accidental exposure.
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary.
Step 2: Waste Segregation - The Critical First Step
Proper segregation prevents dangerous chemical reactions within waste containers and streamlines the disposal process, often reducing costs.
-
Designate a "Halogenated Organic Solid Waste" container. This is the most crucial step.[7][8] this compound must not be mixed with non-halogenated waste, acids, bases, or oxidizers.[7][9]
-
Rationale: Halogenated waste streams are typically destined for high-temperature incineration at specialized facilities equipped to scrub acidic and toxic gases (like hydrogen bromide) from the effluent.[10] Mixing with other waste types can compromise the efficiency of this process or create unforeseen hazards.
Step 3: Containerization and Labeling
The integrity and clear communication of your waste container are vital for safety and compliance.
-
Container Selection: Use a designated, chemically compatible, sealable container. A high-density polyethylene (HDPE) container with a screw-top lid is a suitable choice.
-
Labeling: Immediately label the container. Your institution's Environmental Health & Safety (EHS) department will provide specific hazardous waste tags. At a minimum, the label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Irritant," "Toxic")
-
The accumulation start date
-
Your name and laboratory information
-
Step 4: In-Lab Accumulation and Storage
-
Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area should be clearly marked.
-
Secondary Containment: Place the waste container within a secondary containment bin to mitigate the impact of any potential leaks or spills.
-
Closure: Keep the container securely closed at all times, except when adding waste.
Step 5: Arranging for Final Disposal
-
Contact EHS: Once the container is full, or if you are generating waste infrequently, contact your institution's EHS or equivalent safety office to schedule a waste pickup.
-
Documentation: Complete any required waste manifest or pickup request forms accurately and completely. This documentation is a legal requirement under regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[10][11][12]
The decision-making process for proper disposal is summarized in the workflow diagram below.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spill and Exposure Response
In Case of a Spill:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Control: If the spill is small and you are trained to handle it, prevent its spread using a chemical spill kit with an appropriate absorbent material. Avoid raising dust.
-
Cleanup: Gently sweep the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your laboratory supervisor and EHS department.
In Case of Personal Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][2][3][4] Seek immediate medical attention.
-
Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[1][2][3][4] Seek medical attention if irritation develops.
-
Inhalation: Move to fresh air immediately.[1][2][3][4] If breathing is difficult, seek immediate medical attention.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][4]
By integrating these procedures into your standard laboratory operations, you contribute to a safer research environment and ensure that your work is conducted with the highest degree of scientific integrity and environmental responsibility.
References
-
Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]
-
Proper disposal of chemicals. Sciencemadness Wiki. [Link]
-
Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [Link]
-
Amine Disposal For Businesses. Collect and Recycle. [Link]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.pt [fishersci.pt]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. collectandrecycle.com [collectandrecycle.com]
- 7. bucknell.edu [bucknell.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. fishersci.com [fishersci.com]
- 10. Toxic waste - Wikipedia [en.wikipedia.org]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
